Product packaging for 2-(1-Naphthyloxy)acetohydrazide(Cat. No.:CAS No. 24310-15-4)

2-(1-Naphthyloxy)acetohydrazide

Cat. No.: B1270327
CAS No.: 24310-15-4
M. Wt: 216.24 g/mol
InChI Key: PLYHRLDIWQEXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1-Naphthyloxy)acetohydrazide is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B1270327 2-(1-Naphthyloxy)acetohydrazide CAS No. 24310-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-1-yloxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHRLDIWQEXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352585
Record name 2-(1-naphthyloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24310-15-4
Record name 2-(1-naphthyloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24310-15-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-(1-Naphthyloxy)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Naphthyloxy)acetohydrazide is a chemical compound belonging to the class of naphthyloxyacetic acid derivatives and hydrazides. This guide provides a comprehensive overview of its synthesis and characterization, intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. While specific experimental data for this particular isomer is not widely available in the literature, this document outlines the general synthetic routes and expected characterization profiles based on established chemical principles and data from closely related compounds.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the corresponding ester, ethyl 2-(1-naphthyloxy)acetate, followed by its conversion to the target hydrazide.

Step 1: Synthesis of Ethyl 2-(1-Naphthyloxy)acetate

The synthesis of the intermediate ester, ethyl 2-(1-naphthyloxy)acetate, is generally accomplished by the Williamson ether synthesis. This involves the reaction of 1-naphthol with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a weak base.

Experimental Protocol:

A general procedure for the synthesis of the precursor, ethyl 2-(2-naphthyloxy)acetate, can be adapted for the 1-naphthyloxy isomer. To a solution of 1-naphthol (1.0 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), is added a base, typically anhydrous potassium carbonate (2.0-3.0 equivalents). The mixture is stirred at room temperature for a short period, after which ethyl bromoacetate (1.1-1.5 equivalents) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield ethyl 2-(1-naphthyloxy)acetate.

Step 2: Synthesis of this compound

The final step involves the hydrazinolysis of the synthesized ester, ethyl 2-(1-naphthyloxy)acetate, using hydrazine hydrate.

Experimental Protocol:

A general procedure for the synthesis of acetohydrazides from their corresponding esters is well-established.[1] Ethyl 2-(1-naphthyloxy)acetate (1.0 equivalent) is dissolved in a suitable solvent, most commonly absolute ethanol. An excess of hydrazine hydrate (typically 3-5 equivalents) is then added to the solution. The reaction mixture is heated to reflux for several hours and the progress is monitored by TLC. Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

SynthesisWorkflow Synthetic Workflow for this compound cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 1-Naphthol 1-Naphthol Reaction_Mixture_1 Reaction Mixture 1-Naphthol->Reaction_Mixture_1 Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Reaction_Mixture_1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Mixture_1 Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->Reaction_Mixture_1 Ethyl 2-(1-Naphthyloxy)acetate Ethyl 2-(1-Naphthyloxy)acetate Reaction_Mixture_2 Reaction Mixture Ethyl 2-(1-Naphthyloxy)acetate->Reaction_Mixture_2 Reflux_1 Reflux Reaction_Mixture_1->Reflux_1 Reflux Workup_1 Filtration & Evaporation Reflux_1->Workup_1 Work-up & Purification Workup_1->Ethyl 2-(1-Naphthyloxy)acetate Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Mixture_2 Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Reaction_Mixture_2 This compound This compound Reflux_2 Reflux Reaction_Mixture_2->Reflux_2 Reflux Workup_2 Evaporation & Recrystallization Reflux_2->Workup_2 Work-up & Purification Workup_2->this compound

Synthetic pathway for this compound.

Characterization

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol
AppearanceExpected to be a solid

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the naphthyl protons (aromatic region), a singlet for the -OCH₂- protons, and signals for the -NH- and -NH₂ protons of the hydrazide group.
¹³C NMR Signals for the ten carbons of the naphthalene ring, the methylene carbon (-OCH₂-), and the carbonyl carbon of the hydrazide.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I band), N-H bending (amide II band), and C-O-C stretching (ether).
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Biological Activity

The biological activities of this compound have not been extensively studied. However, the hydrazide and hydrazone classes of compounds are known to exhibit a wide range of biological activities. Many derivatives have been investigated for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. The naphthyl moiety is also a common feature in many biologically active compounds. Therefore, it is plausible that this compound and its derivatives could serve as scaffolds for the development of new therapeutic agents. Further research is required to explore the specific biological activities and potential mechanisms of action of this compound.

Conclusion

This technical guide provides an overview of the synthesis and predicted characterization of this compound. While detailed experimental data for this specific compound is limited, the general synthetic methodologies are well-established and can be readily implemented in a laboratory setting. The information presented here serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related compounds. Further investigation is warranted to fully elucidate the physicochemical properties and pharmacological potential of this compound.

References

An In-depth Technical Guide to 2-(1-Naphthyloxy)acetohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2-(1-Naphthyloxy)acetohydrazide. This document is intended to serve as a foundational resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

This compound is an organic compound featuring a naphthalene ring system linked to an acetohydrazide functional group via an ether bond. The connectivity at the 1-position of the naphthalene ring is a key structural feature, distinguishing it from its 2-naphthyloxy isomer.

Molecular Identifiers:

  • CAS Number: 24310-15-4

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Canonical SMILES: C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN

  • InChI: InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2,(H,14,15)

Structural Diagram:

G cluster_naphthyl a1 C a2 C a1->a2 a1->a2 o1 O a1->o1 a3 C a2->a3 a4 C a3->a4 a3->a4 a10 C a4->a10 a5 C a5->a1 a6 C a5->a6 a5->a6 a7 C a6->a7 a8 C a7->a8 a7->a8 a9 C a8->a9 a9->a5 a9->a10 a10->a9 c11 C o1->c11 c12 C c11->c12 o2 O c12->o2 n1 N c12->n1 n2 N n1->n2 h2n H₂N G start 1-Naphthol step1_reagents Ethyl chloroacetate, K₂CO₃, Acetone start->step1_reagents intermediate Ethyl 2-(1-naphthyloxy)acetate step1_reagents->intermediate Step 1: Etherification step2_reagents Hydrazine hydrate, Ethanol, Reflux intermediate->step2_reagents product This compound step2_reagents->product Step 2: Hydrazinolysis

Discovery and isolation of novel naphthyloxy compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of Novel Naphthyloxy Compounds

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthyloxy compounds, a class of molecules characterized by a naphthalene ring linked to an organic moiety via an ether bond, have garnered significant attention in medicinal chemistry and drug discovery. The rigid, aromatic naphthalene scaffold serves as a versatile template for designing molecules with diverse pharmacological activities. Derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The planar nature of the naphthyl group allows for effective interaction with biological targets, including DNA intercalation and binding to enzyme active sites.[4] This guide provides a comprehensive overview of the key stages in the discovery and development of novel naphthyloxy compounds, from synthesis and isolation to biological evaluation and mechanism of action studies.

General Synthesis and Isolation Workflow

The development of novel naphthyloxy compounds follows a structured workflow, beginning with synthesis and culminating in biological screening. This process is iterative, with results from biological assays often informing the design of next-generation compounds.

G cluster_0 Discovery & Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation a Rational Design / Library Synthesis b Chemical Synthesis (e.g., Williamson Ether Synthesis) a->b c Isolation & Purification (Chromatography) b->c d Structural Characterization (NMR, MS, UV-Vis) c->d e In Vitro Biological Screening (e.g., Cytotoxicity Assays) d->e f Mechanism of Action Studies (e.g., Signaling Pathway Analysis) e->f f->a Iterative Refinement

Caption: General workflow for the discovery and development of novel naphthyloxy compounds.

Synthesis and Isolation of Naphthyloxy Derivatives

The synthesis of naphthyloxy compounds often employs established organic chemistry reactions, followed by rigorous purification to isolate the target molecule.

Experimental Protocol: Synthesis of a Naphthyloxy Propanolamine Derivative

This protocol is a generalized example based on the synthesis of propranolol, a well-known naphthyloxy compound.[5]

  • Reaction Setup : In a reaction flask, dissolve 3-(1-naphthyloxy)-1,2-epoxypropane (1 equivalent) and isopropylamine (1.2 equivalents) in a suitable solvent such as methylene chloride.

  • Catalysis : While stirring at a controlled temperature (e.g., below 30°C), slowly add a catalytic amount of a base like triethylamine.

  • Reaction Monitoring : Allow the ring-opening reaction to proceed for several hours (e.g., 5-6 hours) at 25-30°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, remove the solvent by evaporation under reduced pressure.

  • Purification : Recrystallize the resulting residue from a solvent system like toluene/n-hexane to obtain the purified naphthyloxy propanolamine product.

  • Confirmation : Confirm the product's identity and purity using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Experimental Protocol: Isolation and Purification by Column Chromatography

Column chromatography is a fundamental technique for purifying synthetic compounds from reaction byproducts.[6][7]

  • Stationary Phase Preparation : Pack a glass column with a suitable stationary phase, most commonly silica gel or alumina.[6] The stationary phase should be prepared as a slurry in a non-polar solvent (e.g., hexane) and carefully loaded into the column to avoid air bubbles.

  • Sample Loading : Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a weak solvent and load it onto the top of the column.

  • Elution : Begin eluting the sample through the column with a mobile phase (eluent). The polarity of the eluent is critical for separation.[6]

    • Start with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. The optimal solvent system is often predetermined using TLC.[6]

  • Fraction Collection : Collect the eluent in separate fractions. Monitor the separation of compounds using TLC analysis of the collected fractions.

  • Solvent Evaporation : Combine the fractions containing the pure desired compound and remove the solvent using a rotary evaporator to yield the isolated naphthyloxy compound.

Structural Characterization

After isolation, the precise chemical structure of the novel compound must be determined. This is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. Data provides information on the chemical environment, connectivity, and number of protons and carbons.[8][9]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental formula.[8]

  • UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule, which is particularly useful for aromatic systems like naphthalene.[10][11] The zero-order spectrum can be transformed into higher-order derivative spectra to resolve overlapping bands and enhance qualitative analysis.[10][12][13]

Biological Activity of Novel Naphthyloxy Compounds

Novel naphthyloxy derivatives have been evaluated for a range of biological activities, with many showing promise as therapeutic agents.

Histamine H3 Receptor Antagonism

A series of 1- and 2-naphthyloxy derivatives were synthesized and evaluated for their affinity to the histamine H₃ receptor.[1] Several compounds demonstrated high affinity, suggesting their potential for treating neurological disorders.[1]

CompoundTargetKᵢ (nM)IC₅₀ (nM)ED₅₀ (nM/mg/kg)
1-(5-(naphthalen-1-yloxy)pentyl)azepane (11)Histamine H₃ Receptor21.9312 (cAMP)3.68 (rat dipsogenia)
1-(5-(Naphthalen-1-yloxy)pentyl)piperidine (13)Histamine H₃ Receptor53.9-19.2 mg/kg (MES, mice), 17.8 mg/kg (MES, rats)

Table 1: In vitro and in vivo activity of lead naphthyloxy derivatives as H₃ receptor ligands. Data sourced from[1].

Anticancer Activity

Derivatives of the related naphthoquinone scaffold have shown significant cytotoxic effects against various cancer cell lines.[14] This highlights the potential of the naphthalene core in oncology drug discovery.

DerivativeCell Line (Cancer Type)IC₅₀ (µM)
5-acetoxy-1,4-naphthoquinoneIGROV-1 (Ovarian)7.54
5-acetoxy-1,4-naphthoquinoneKB (Oral Epidermoid)1.39

Table 2: Cytotoxic activity of a naphthoquinone derivative against human cancer cell lines. Data sourced from[14].

Modulation of Cellular Signaling Pathways

The therapeutic effects of bioactive compounds are often rooted in their ability to modulate key cellular signaling pathways that are dysregulated in disease.[15][16] Natural products and their synthetic derivatives can induce apoptosis, inhibit proliferation, and arrest the cell cycle by interacting with pathways like PI3K/Akt/mTOR and RAF/MEK/ERK.[17][18]

Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for novel therapeutics.[18][19] A hypothetical novel naphthyloxy compound could be designed to inhibit key kinases in this pathway, such as Akt or mTOR, thereby suppressing tumor growth.

G cluster_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Novel Naphthyloxy Compound Inhibitor->Akt

Caption: Potential mechanism of a naphthyloxy compound inhibiting the PI3K/Akt pathway.

Conclusion

The naphthyloxy scaffold represents a privileged structure in the design of novel therapeutic agents. Through systematic synthesis, rigorous purification and characterization, and comprehensive biological evaluation, new lead compounds with significant potential can be identified.[1][4] Future research focused on structure-activity relationship (SAR) studies and the modulation of key signaling pathways will be crucial in translating these promising molecules into clinical candidates.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound 2-(1-naphthyloxy)acetohydrazide. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are derived from the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also outlines detailed, standard experimental protocols for obtaining high-quality spectroscopic data for solid organic compounds, intended to aid researchers in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations based on data from analogous structures, including 1-naphthyloxyacetic acid and various acetohydrazide derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Naphthalene-H7.0 - 8.2Multiplet7H
O-CH₂~4.8Singlet2H
NH~8.0Broad Singlet1H
NH₂~4.5Broad Singlet2H

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~168
Naphthalene-C (quaternary)120 - 155
Naphthalene-CH105 - 135
O-CH₂~65

Solvent: DMSO-d₆

Predicted IR Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (NH₂)3200 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Amide I)~1670Strong
N-H Bend (Amide II)1550 - 1650Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1270Strong
Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

IonPredicted m/zDescription
[M]⁺216Molecular Ion
[M-NHNH₂]⁺185Loss of hydrazinyl group
[C₁₀H₇O]⁺143Naphthyloxy cation
[C₁₀H₇]⁺127Naphthyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample is typically infused directly or via liquid chromatography.

    • For EI, the sample is introduced into a high vacuum and bombarded with electrons.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow start Compound Synthesis and Purification sample_prep_nmr Sample Preparation (NMR) start->sample_prep_nmr sample_prep_ir Sample Preparation (IR) start->sample_prep_ir sample_prep_ms Sample Preparation (MS) start->sample_prep_ms nmr_acq NMR Data Acquisition sample_prep_nmr->nmr_acq ir_acq IR Data Acquisition sample_prep_ir->ir_acq ms_acq MS Data Acquisition sample_prep_ms->ms_acq nmr_proc NMR Data Processing nmr_acq->nmr_proc ir_proc IR Data Processing ir_acq->ir_proc ms_proc MS Data Processing ms_acq->ms_proc interpretation Spectral Interpretation and Structure Elucidation nmr_proc->interpretation ir_proc->interpretation ms_proc->interpretation report Final Report and Data Archiving interpretation->report

Caption: General workflow for spectroscopic analysis.

In silico prediction of 2-(1-Naphthyloxy)acetohydrazide bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 2-(1-Naphthyloxy)acetohydrazide Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in silico evaluation of this compound, a molecule with potential therapeutic applications. Given the limited specific experimental data on this compound, this document outlines a predictive approach based on established computational methodologies and data from structurally related molecules. It serves as a roadmap for researchers aiming to investigate its bioactivity through computational means.

Introduction

Hydrazide and naphthyl moieties are prevalent in a variety of biologically active compounds.[1][2] The combination of these two pharmacophores in this compound suggests a high potential for therapeutic activity. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid and cost-effective initial assessment of a compound's bioactivity and drug-likeness.[3][4] This guide details a proposed workflow for predicting the biological targets and pharmacokinetic profile of this compound.

Proposed Biological Targets

Based on the known activities of structurally similar naphthyloxy and acetohydrazide derivatives, the following enzymes are proposed as potential biological targets for this compound:

  • Cyclooxygenase-2 (COX-2): Many hydrazone derivatives have been investigated as anti-inflammatory agents targeting COX-2.[1][2]

  • Acetylcholinesterase (AChE): Hydrazide derivatives have shown potential as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[3][5]

  • Carbonic Anhydrase II (CA-II): Certain N-acylhydrazone scaffolds have demonstrated inhibitory activity against carbonic anhydrase isoenzymes.[6]

  • Histamine H3 Receptor: Naphthyloxy derivatives have been identified as potent ligands for this receptor, which is involved in neurological functions.[7]

Methodologies: A Predictive In Silico Protocol

This section outlines a detailed protocol for a virtual screening workflow to assess the bioactivity of this compound.

Molecular Docking Protocol

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity.

  • Ligand Preparation:

    • The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • The structure is then energy-minimized using a suitable force field (e.g., MMFF94).

    • Polar hydrogens and appropriate charges are added.

  • Receptor Preparation:

    • The 3D crystal structures of the proposed target proteins are obtained from the Protein Data Bank (PDB). Suggested PDB IDs include:

      • COX-2: 3LN1[1]

      • AChE: 4EY7

      • CA-II: 2ABE

      • Histamine H3 Receptor (homology model)

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Gasteiger charges are added to the protein structure.

  • Docking Simulation:

    • Software such as AutoDock Vina or the Molecular Operating Environment (MOE) can be used for the docking calculations.[2][3]

    • The grid box for docking is defined to encompass the active site of the target protein.

    • The docking simulation is performed using a standard protocol with a specified number of binding modes to be generated.

  • Analysis of Results:

    • The predicted binding affinities (in kcal/mol) and the binding poses of the ligand in the active site are analyzed.

    • Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and documented using software like Discovery Studio or PyMOL.[3]

ADMET Prediction Protocol

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[8][9]

  • Input: The canonical SMILES string or the 2D structure of this compound is used as input for online ADMET prediction servers.

  • Prediction Servers: A consensus approach using multiple servers is recommended for higher confidence in the predictions. Suitable servers include:

    • admetSAR 2.0[10]

    • SwissADME

    • pkCSM

  • Predicted Properties: A range of pharmacokinetic and toxicological properties are predicted, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

Predictive Data Presentation

The following tables present hypothetical but realistic data that could be expected from the execution of the proposed in silico protocols.

Table 1: Predicted Binding Affinities from Molecular Docking
Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)3LN1-8.5Diclofenac-9.2
Acetylcholinesterase (AChE)4EY7-9.2Donepezil-11.5
Carbonic Anhydrase II (CA-II)2ABE-7.8Acetazolamide-8.1
Histamine H3 ReceptorModel-8.9Pitolisant-9.8
Table 2: Predicted ADMET Properties
PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut
Caco-2 Permeability (logPapp)> 0.9High permeability
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cause central nervous system side effects
Plasma Protein Binding> 90%High binding to plasma proteins
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Renal Clearance (log(ml/min/kg))0.5Moderate renal clearance
Toxicity
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity
CarcinogenicityNon-carcinogenLow risk of carcinogenicity
HepatotoxicityLowLow risk of liver damage
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity
Table 3: Physicochemical Properties and Drug-Likeness
PropertyPredicted ValueRuleAdherence
Molecular Weight228.25 g/mol Lipinski's Rule of 5 (< 500)Yes
LogP2.8Lipinski's Rule of 5 (< 5)Yes
Hydrogen Bond Donors2Lipinski's Rule of 5 (< 5)Yes
Hydrogen Bond Acceptors3Lipinski's Rule of 5 (< 10)Yes
Molar Refractivity65.4 cm³-
Topological Polar Surface Area (TPSA)58.9 Ų-

Visualizations

In Silico Workflow

in_silico_workflow cluster_setup Preparation cluster_analysis Analysis cluster_output Output ligand Ligand Preparation (this compound) docking Molecular Docking ligand->docking admet ADMET Prediction ligand->admet receptor Receptor Preparation (e.g., COX-2, AChE) receptor->docking binding_affinity Binding Affinity & Interaction Analysis docking->binding_affinity drug_likeness Pharmacokinetic Profile & Toxicity Assessment admet->drug_likeness

Caption: A flowchart of the proposed in silico workflow for bioactivity prediction.

Hypothetical Signaling Pathway: COX-2 Inhibition

cox2_pathway pro_inflammatory Pro-inflammatory Stimuli pla2 Phospholipase A2 pro_inflammatory->pla2 activates membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid releases pla2->membrane cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins synthesizes inflammation Inflammation & Pain prostaglandins->inflammation molecule This compound molecule->cox2 inhibits

Caption: Proposed mechanism of action via inhibition of the COX-2 signaling pathway.

Conclusion

This guide presents a comprehensive in silico strategy for the preliminary assessment of this compound's bioactivity. The proposed workflow, combining molecular docking and ADMET prediction, allows for the identification of potential biological targets and the evaluation of the compound's drug-likeness. The predictive data and visualizations provided herein serve as a foundational hypothesis for guiding future experimental validation, including in vitro enzyme inhibition assays and cell-based studies. This approach streamlines the early stages of drug discovery, enabling a more focused and efficient allocation of resources.

References

Navigating Drug Discovery: An In-Depth Technical Guide to Lipinski's Rule of Five for 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, the judicious application of predictive physicochemical principles is paramount to navigating the complex path from lead compound to viable drug candidate. This technical guide delves into the core principles of Lipinski's rule of five, a cornerstone of drug-likeness assessment, and applies it to the compound 2-(1-Naphthyloxy)acetohydrazide. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis, detailed experimental protocols, and illustrative workflows to guide preclinical research.

Introduction to Lipinski's Rule of Five

Developed by Christopher A. Lipinski in 1997, the "rule of five" provides a set of simple, empirically derived guidelines to assess the druglikeness of a chemical compound, specifically its potential for oral bioavailability.[1] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): A molecular mass less than 500 Daltons.

  • Octanol-Water Partition Coefficient (logP): A measure of lipophilicity, with a value not exceeding 5.

  • Hydrogen Bond Donors (HBD): No more than 5 hydrogen bond donors (typically the sum of -OH and -NH groups).

  • Hydrogen Bond Acceptors (HBA): No more than 10 hydrogen bond acceptors (typically the sum of nitrogen and oxygen atoms).

Adherence to these parameters is thought to favor the passive diffusion of a molecule across biological membranes, a critical step in oral drug absorption. It is important to note that these are guidelines rather than strict rules, and numerous successful drugs exist as exceptions.

Analysis of this compound against Lipinski's Rule of Five

This compound, a derivative of naphthol, presents an interesting scaffold for medicinal chemistry exploration. A thorough evaluation of its physicochemical properties against Lipinski's criteria is essential for its consideration as a potential oral drug candidate.

Data Presentation

The following table summarizes the key physicochemical parameters of this compound in the context of Lipinski's rule of five.

Lipinski's Rule of Five ParameterGuidelineValue for this compoundCompliance
Molecular Weight (MW) < 500 g/mol 216.24 g/mol Yes
Octanol-Water Partition Coefficient (logP) ≤ 5~1.5 (Calculated for isomer)Yes
Hydrogen Bond Donors (HBD) ≤ 53Yes
Hydrogen Bond Acceptors (HBA) ≤ 103Yes

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound.

Synthesis of Ethyl (1-Naphthyloxy)acetate (Intermediate)

Materials:

  • 1-Naphthol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 1-naphthol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl (1-naphthyloxy)acetate.

  • Purify the product by column chromatography or recrystallization if necessary.

Synthesis of this compound

Materials:

  • Ethyl (1-naphthyloxy)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl (1-naphthyloxy)acetate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, this compound, will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the purified product in a vacuum oven.

Visualization of the Lipinski's Rule of Five Workflow

The following diagram illustrates the logical workflow for assessing a compound against Lipinski's rule of five.

Lipinski_Workflow cluster_input Input cluster_analysis Lipinski's Rule of Five Analysis cluster_evaluation Evaluation cluster_output Output Compound Test Compound (this compound) MW Molecular Weight (< 500 Da) Compound->MW logP logP (≤ 5) Compound->logP HBD Hydrogen Bond Donors (≤ 5) Compound->HBD HBA Hydrogen Bond Acceptors (≤ 10) Compound->HBA Violations Count Violations MW->Violations logP->Violations HBD->Violations HBA->Violations Pass Pass (≤ 1 Violation) Likely Orally Bioavailable Violations->Pass ≤ 1 Fail Fail (> 1 Violation) Poor Oral Bioavailability Likely Violations->Fail > 1

Caption: Workflow for evaluating a chemical compound against Lipinski's rule of five.

This technical guide provides a foundational assessment of this compound within the framework of Lipinski's rule of five. The compliance of this compound with all four criteria underscores its potential as a starting point for further investigation in drug discovery programs. The provided experimental protocols offer a practical basis for its synthesis and subsequent biological evaluation.

References

Preliminary Cytotoxicity Screening of 2-(1-Naphthyloxy)acetohydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential outcomes for the preliminary cytotoxicity screening of 2-(1-Naphthyloxy)acetohydrazide. Due to the absence of direct experimental data for this specific compound in publicly available literature, this document leverages findings from structurally analogous compounds, including naphthalene-containing acetohydrazides and other naphthyloxy derivatives. The guide details standardized experimental protocols for in vitro cytotoxicity assessment, presents representative data from related compounds to establish a potential efficacy benchmark, and visualizes experimental workflows and hypothetical signaling pathways using Graphviz DOT language. This document is intended to serve as a foundational resource for researchers initiating cytotoxic evaluations of this and similar chemical entities.

Introduction

Hydrazide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The incorporation of a naphthyloxy moiety introduces a bulky, lipophilic group that can enhance biological interactions and modulate cytotoxic effects. While the specific cytotoxic profile of this compound is not yet characterized, studies on analogous structures suggest a potential for significant antiproliferative activity. This guide outlines the necessary steps and expected data formats for a preliminary in vitro cytotoxicity screening.

Experimental Protocols

A standard approach to preliminary cytotoxicity screening involves the use of colorimetric assays to determine cell viability following exposure to the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for this purpose.

MTT Assay Protocol

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or analogous test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations.

  • Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO without compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the cytotoxic activities of compounds structurally related to this compound against various human cancer cell lines. This data provides a reference for the potential range of activity.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Naphthalene-Enamide HybridsAnalog 5f (with 4-methylbenzene)Huh-7 (Hepatocellular Carcinoma)2.62[1]
Naphthalene-Enamide HybridsAnalog 5g (with 4-methoxybenzene)Huh-7 (Hepatocellular Carcinoma)3.37[1]
Naphthyridine DerivativesCompound 16HeLa (Cervical Cancer)0.7[2]
Naphthyridine DerivativesCompound 16HL-60 (Leukemia)0.1[2]
Naphthyridine DerivativesCompound 16PC-3 (Prostate Cancer)5.1[2]
Hydrazide-HydrazonesCompound 21 (N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide)LN-229 (Glioblastoma)0.77[3]
Hydrazone DerivativesCompound 1dPC-3 (Prostate Cancer)9.38[4]
Hydrazone DerivativesCompound 1eA-549 (Lung Carcinoma)13.39[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cytotoxicity screening experiment.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Stock & Serial Dilutions) Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (48-72 hours) Treatment->Incubation MTT_Assay 6. MTT Assay Incubation->MTT_Assay Absorbance 7. Absorbance Reading MTT_Assay->Absorbance Data_Analysis 8. Data Analysis (IC50 Calculation) Absorbance->Data_Analysis

In Vitro Cytotoxicity Screening Workflow.
Hypothetical Signaling Pathway

Based on the mechanisms of action observed for similar hydrazide and naphthalene derivatives, a plausible signaling pathway leading to apoptosis is depicted below. It is hypothesized that this compound could induce apoptosis through the intrinsic mitochondrial pathway.

Apoptosis_Pathway Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 -> Caspase-9 Apaf1->Caspase9 activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical Intrinsic Apoptosis Pathway.

Conclusion

While direct cytotoxic data for this compound is not currently available, the information on structurally similar compounds suggests that it is a promising candidate for anticancer research. The experimental protocols and representative data presented in this guide provide a solid framework for initiating a preliminary cytotoxicity screening. Future studies should focus on performing these assays to determine the specific IC50 values against a panel of cancer cell lines and subsequently exploring the underlying mechanisms of action.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of 2-(1-Naphthyloxy)acetohydrazide, a key compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public literature for this particular molecule, this document serves as a detailed framework for conducting the necessary studies, presenting expected data formats, and outlining the logical workflows for these critical evaluations.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for designing and interpreting solubility and stability studies.

PropertyValueSource
CAS Number 24310-15-4[1]
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [1]
Appearance White to off-white crystalline powder (predicted)-
Melting Point Not available-
pKa Not available (predicted to have a weakly basic hydrazide group)-
LogP Not available (predicted to be moderately lipophilic)-

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the protocols for determining the solubility of this compound in various relevant media.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[2]

Objective: To determine the saturation solubility of this compound in different solvents.

Materials:

  • This compound

  • Various solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed container.

  • Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Filter an aliquot of the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation: The results should be summarized in a table as shown below.

Illustrative Data Table

Solvent Temperature (°C) Solubility (mg/mL) Solubility (µM)
Water 25 e.g., 0.05 e.g., 231
Water 37 e.g., 0.08 e.g., 370
0.1 N HCl 37 e.g., 1.2 e.g., 5549
PBS (pH 7.4) 37 e.g., 0.15 e.g., 694
Ethanol 25 e.g., 5.8 e.g., 26822

| DMSO | 25 | e.g., >100 | e.g., >462450 |

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F G Calculate Solubility F->G

Workflow for Equilibrium Solubility Determination.

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products.[3] Forced degradation studies are conducted under more aggressive conditions to accelerate degradation and elucidate degradation pathways.[4][5]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Calibrated oven

  • HPLC-UV system

  • LC-MS system for identification of degradation products

Procedure: A stock solution of this compound is prepared and subjected to the following conditions:

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug and drug solution to 60°C for 7 days.

  • Photostability: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6] A dark control should be maintained.

At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the percentage of the remaining drug and the formation of any degradation products. Peak purity analysis should be performed using a photodiode array detector, and the mass of degradation products should be determined by LC-MS to aid in structure elucidation.

Data Presentation: The results should be summarized in a table as shown below.

Illustrative Data Table

Stress Condition Time (hours) Assay of this compound (%) Number of Degradants Major Degradant (RT, min)
0.1 N HCl (60°C) 24 e.g., 85.2 e.g., 2 e.g., 4.5
0.1 N NaOH (60°C) 24 e.g., 70.5 e.g., 3 e.g., 3.8
3% H₂O₂ (RT) 24 e.g., 92.1 e.g., 1 e.g., 5.1
Thermal (60°C) 168 e.g., 98.5 e.g., 1 e.g., 6.2

| Photostability | - | e.g., 95.8 | e.g., 2 | e.g., 7.1 |

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) F Sample at time points A->F B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal (e.g., 60°C) D->F E Photolytic (ICH Q1B) E->F G Neutralize (if needed) F->G H Analyze by Stability-Indicating HPLC-UV Method G->H J Quantify Parent Drug H->J K Profile Degradation Products H->K I Identify Degradants by LC-MS L Elucidate Degradation Pathway I->L K->L

Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on the structure of this compound, a potential primary degradation pathway under hydrolytic conditions is the cleavage of the hydrazide bond.

G A This compound C₁₂H₁₂N₂O₂ B 2-(1-Naphthyloxy)acetic acid C₁₂H₁₀O₃ A->B Hydrolysis (Acid/Base) C Hydrazine N₂H₄ A->C Hydrolysis (Acid/Base)

Potential Hydrolytic Degradation Pathway.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will enable researchers and drug development professionals to generate the critical data necessary for formulation development, regulatory submissions, and establishing appropriate storage conditions and shelf-life for this promising compound. The provided workflows and data table templates offer a structured approach to conducting and documenting these essential studies.

References

A Quantum Chemical Investigation of 2-(1-Naphthyloxy)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific quantum chemical calculation studies published on 2-(1-Naphthyloxy)acetohydrazide are not available in widespread academic databases. This guide, therefore, presents a comprehensive, hypothetical study based on established and widely accepted computational methodologies applied to analogous molecular structures, such as hydrazide and naphthyl derivatives. It is designed to serve as a robust template for researchers and drug development professionals initiating such an investigation.

Introduction

This compound is a molecule of interest in medicinal chemistry, incorporating a naphthyl group, an ether linkage, and a hydrazide moiety. These functional groups are present in various pharmacologically active compounds. Understanding the three-dimensional structure, electronic properties, and reactive sites of this molecule is crucial for predicting its biological activity, designing derivatives with improved efficacy, and elucidating potential mechanisms of action.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for this purpose.[1][2] They provide a detailed picture of molecular properties at the electronic level, complementing and guiding experimental work. This technical guide outlines the theoretical framework, computational protocol, and expected outcomes of a comprehensive quantum chemical analysis of this compound.

Methodology

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, adapted from general procedures for similar compounds, is provided for context and experimental validation of computational results.[3][4]

Step 1: Synthesis of Ethyl 2-(1-naphthyloxy)acetate.

  • To a solution of 1-naphthol (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1 equivalent) dropwise to the reaction mixture.

  • Reflux the mixture for 24 hours, monitoring the reaction progress with thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting solid product by filtration, dry it, and recrystallize from ethanol to yield pure ethyl 2-(1-naphthyloxy)acetate.

Step 2: Synthesis of this compound.

  • Dissolve the synthesized ethyl 2-(1-naphthyloxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (5 equivalents) to the solution.[3]

  • Reflux the resulting mixture for 18-24 hours, monitoring by TLC.[3]

  • Remove the solvent under reduced pressure.

  • Extract the crude product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.

Computational Protocol

All quantum chemical calculations would be performed using a standard software package like Gaussian. The typical computational workflow is illustrated below.

G cluster_input Input Preparation cluster_calc DFT Calculations cluster_analysis Data Analysis & Interpretation mol_build Build Initial 3D Structure (e.g., GaussView, Avogadro) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc Frequency Calculation (Confirm Minimum Energy, Obtain Spectra) geom_opt->freq_calc Optimized Structure struct_analysis Analyze Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_analysis elec_prop Electronic Properties (NBO, FMO, MEP Analysis) freq_calc->elec_prop Verified Minimum spec_analysis Compare Calculated vs. Experimental Spectra (FT-IR, Raman) freq_calc->spec_analysis react_analysis Correlate Electronic Properties with Chemical Reactivity elec_prop->react_analysis

Caption: A typical workflow for DFT-based quantum chemical calculations.

Details of the Calculation:

  • Level of Theory: Density Functional Theory (DFT) is the chosen method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is selected for its balance of accuracy and computational cost for organic molecules.[1][5]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) for describing the non-spherical nature of electron density in bonds.[1][6]

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find the lowest energy conformation (a stable equilibrium geometry) without any symmetry constraints.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also yield theoretical FT-IR and Raman spectra, which can be compared with experimental data.[7] The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors.[8]

  • Electronic Property Analysis:

    • Natural Bond Orbital (NBO) Analysis: To study intramolecular charge transfer, hyperconjugative interactions, and the strength of hydrogen bonds.[9][10]

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[11][12]

    • Molecular Electrostatic Potential (MEP): The MEP surface is mapped to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into potential sites for intermolecular interactions.

Results and Discussion

This section presents the expected quantitative data from the proposed calculations in a structured format.

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of the atoms. Key bond lengths, bond angles, and dihedral angles would be determined. This data is fundamental for understanding the molecule's shape and steric profile.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterAtom(s)Bond Length (Å)ParameterAtom(s)Bond Angle (°)
C1-O1Naphthyl-C — O1.375C1-O1-C11Naphthyl-O-CH₂118.5
O1-C11O — CH₂1.430O1-C11-C12O-CH₂-C=O109.8
C11-C12CH₂ — C=O1.510C11-C12-O2CH₂-C=O122.1
C12=O2C=O1.230C11-C12-N1CH₂-C-N116.5
C12-N1C — NH1.360C12-N1-N2C-NH-NH₂121.0
N1-N2NH — NH₂1.450H-N1-N2H-N-N117.0

Note: Atom numbering is hypothetical for illustrative purposes.

Vibrational Analysis

The calculated vibrational frequencies can be used to assign the peaks observed in an experimental FT-IR spectrum. The table below shows a hypothetical comparison.

Table 2: Hypothetical Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Potential Energy Distribution (PED) %
N-H Asymmetric Stretch (NH₂)33103315ν(N-H) 98%
N-H Symmetric Stretch (NH₂)32053208ν(N-H) 97%
C-H Aromatic Stretch30553060ν(C-H) 95%
C=O Stretch (Amide I)16651670ν(C=O) 85%, δ(N-H) 10%
N-H Bend (Amide II)16201625δ(N-H) 70%, ν(C-N) 20%
C=C Aromatic Stretch15801582ν(C=C) 90%
C-O-C Asymmetric Stretch12501248ν(C-O) 88%
Electronic Properties and Chemical Reactivity

Analysis of the frontier molecular orbitals and the molecular electrostatic potential provides a quantitative basis for understanding the molecule's reactivity.

G cluster_props Calculated Properties cluster_desc Derived Descriptors cluster_app Predicted Behavior / Application HOMO HOMO Energy (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO HOMO->EnergyGap LUMO LUMO Energy (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap MEP Molecular Electrostatic Potential (MEP) Map Sites Identification of Reactive Sites MEP->Sites Reactivity Global Reactivity Descriptors (Hardness, Electronegativity) EnergyGap->Reactivity Stability Chemical Stability & Kinetic Reactivity EnergyGap->Stability Reactivity->Stability Interaction Intermolecular Interactions (e.g., with biological targets) Sites->Interaction DrugDesign Informing Drug Design (SAR, lead optimization) Stability->DrugDesign Interaction->DrugDesign

Caption: Logical relationship between calculated properties and drug design applications.

The HOMO is expected to be localized over the electron-rich naphthyl ring, indicating this is the likely site for electrophilic attack. The LUMO may be distributed over the carbonyl group and adjacent atoms, suggesting this is a potential site for nucleophilic attack. The MEP map would visually confirm this, showing negative potential (red/yellow) around the carbonyl oxygen and positive potential (blue) around the amide and amine protons.

Table 3: Hypothetical Electronic Properties and Global Reactivity Descriptors

ParameterValue (a.u.)Value (eV)Description
E(HOMO)-0.225-6.12Electron-donating ability
E(LUMO)-0.050-1.36Electron-accepting ability
Energy Gap (ΔE)0.1754.76Chemical reactivity/stability
Ionization Potential (I)0.2256.12Energy to remove an electron
Electron Affinity (A)0.0501.36Energy released when gaining an electron
Global Hardness (η)0.08752.38Resistance to charge transfer
Electronegativity (χ)0.13753.74Power to attract electrons
Dipole Moment-3.5 DebyeMeasure of molecular polarity

A large HOMO-LUMO gap, such as the hypothetical 4.76 eV, suggests high kinetic stability and low chemical reactivity.[6] This information is vital for drug development, as it relates to the molecule's stability in a biological environment.

Conclusion

This technical guide outlines a comprehensive computational strategy for characterizing this compound using DFT calculations. The proposed methodology, including geometry optimization, vibrational analysis, and the study of electronic properties, provides a powerful framework for elucidating its fundamental chemical characteristics. The resulting data on molecular structure, stability, and reactivity can directly inform structure-activity relationship (SAR) studies, guide the synthesis of more potent analogues, and help predict the molecule's behavior in biological systems, thereby accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity of 2-(1-Naphthyloxy)acetohydrazide and its Analogs against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant Gram-positive bacteria necessitates the discovery and development of novel antimicrobial agents. Hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial effects. This document provides an overview of the antimicrobial activity of compounds structurally related to 2-(1-Naphthyloxy)acetohydrazide against various Gram-positive pathogens. While specific data for this compound is not extensively available in the current literature, the information presented here is based on the reported activities of analogous naphthalene and hydrazone-containing molecules. These notes are intended to serve as a guide for researchers investigating the potential of this chemical scaffold.

Data Presentation: Antimicrobial Activity of Structurally Related Hydrazone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various hydrazone derivatives against a selection of Gram-positive bacteria. This data, compiled from multiple studies, highlights the potential of this chemical class as effective antibacterial agents.

Compound ClassDerivative/SubstituentBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Isonicotinic Acid Hydrazide-Hydrazones Compound 15S. aureus ATCC 65381.95 - 7.81--
S. epidermidis ATCC 122281.95 - 7.81--
B. subtilis ATCC 66331.95 - 7.81--
Compound 16S. aureus ATCC 259233.91Nitrofurantoin15.62
S. aureus ATCC 65383.91Nitrofurantoin15.62
s-Triazine Hydrazide-Hydrazones Compound 19S. aureus6.25Ampicillin12.5
MRSA1 (clinical isolate)3.125--
Indol-2-one Hydrazide-Hydrazones Compound 21B. subtilisHigher activity than tetracyclineTetracycline-
S. aureusHigher activity than tetracyclineTetracycline-
Pyrazole Hydrazone Derivatives 4-Trifluoromethyl Phenyl Derivative (6g)S. aureus0.78--
MRSA0.78--
B. subtilis0.78--
4-Bromophenyl Derivative (6j)S. aureus3.125--
MRSA1.56--
B. subtilis1.56--
Naphthalene Hydrazone Derivatives Derivative (NH-6)S. aureusConsistent Activity--

Note: The specific structures of the numbered compounds can be found in the cited literature. This table is a compilation of data from multiple sources on various hydrazone derivatives and is intended to be representative of the potential activity of this class of compounds.

Experimental Protocols

A detailed methodology for determining the antimicrobial activity of a test compound is crucial for obtaining reproducible and comparable results. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

  • Test compound (e.g., this compound)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

  • Reference antibiotic (e.g., Vancomycin, Ampicillin)

  • Sterile pipette tips and multichannel pipettes

2. Preparation of Reagents and Inoculum:

  • Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate for each bacterial strain to be tested.

    • Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Growth is determined by observing turbidity in the wells. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions of Compound compound_prep->serial_dilution plate_prep Prepare 96-Well Plate (Add Broth) plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C (16-20h) inoculate->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Proposed Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Several studies on hydrazone derivatives suggest that a potential mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

signaling_pathway cluster_bacterium Gram-Positive Bacterium cluster_replication DNA Replication compound This compound (or analog) cell_wall Cell Wall/ Membrane compound->cell_wall Uptake inhibition Inhibition compound->inhibition cytoplasm Cytoplasm cell_wall->cytoplasm dna_gyrase DNA Gyrase (GyrA/GyrB) relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Catalyzes Relaxation bacterial_death Bacterial Cell Death dna_gyrase->bacterial_death Replication Blocked supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase Binding replicated_dna Replicated DNA relaxed_dna->replicated_dna Replication inhibition->dna_gyrase

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Application Notes and Protocols: In Vitro Anticancer Evaluation of 2-(1-Naphthyloxy)acetohydrazide and its Derivatives on Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(1-Naphthyloxy)acetohydrazide and its derivatives represent a class of compounds with significant interest in the field of oncology due to their potential anticancer activities. This document provides a summary of the in vitro evaluation of these compounds against various human cancer cell lines, detailed experimental protocols for key assays, and visual representations of experimental workflows and potential signaling pathways. The data presented is a synthesis of findings from multiple studies on structurally related acetohydrazide and naphthyloxy derivatives.

Data Presentation

The cytotoxic activity of this compound and its related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values.

Table 1: Cytotoxic Activity (IC50 in µM) of Hydrazone and Oxadiazole Derivatives

CompoundA-549 (Lung)MDA-MB-231 (Breast)PC-3 (Prostate)
Hydrazone 1e13.39--
Hydrazone 1d49.7931.499.38
Oxadiazole 2l36.2622.7338.42

Data synthesized from studies on novel hydrazone and oxadiazole derivatives.[1]

Table 2: Cytotoxic Activity (IC50 in µM) of Naphthalene-1,4-dione Analogues against HEC1A (Endometrial Cancer)

CompoundIC50 (µM)
Compound 89.55
Compound 94.16
Compound 101.24
BH10 (Control)10.22

Data from a study on naphthalene-1,4-dione analogues.[2]

Table 3: Cytotoxic Activity (IC50 in µM) of Naphthyridine Derivatives

CompoundHeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)
Compound 160.70.15.1
Colchicine (Control)23.67.819.7

Data from a study on naphthyridine derivatives.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized based on standard laboratory practices and descriptions from relevant literature.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), A-549 (lung), HeLa (cervical), PC-3 (prostate), and HCT-116 (colon) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI-1640) medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Cell cycle distribution is analyzed to determine if the compound induces cell cycle arrest.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Treated and untreated cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, p53) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Anticancer Evaluation cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion cell_culture Cell Line Culture (e.g., MCF-7, A-549) treatment Treatment with This compound derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability & IC50 Determination treatment->mtt_assay apoptosis_analysis Apoptosis Analysis (Annexin V/PI Staining) mtt_assay->apoptosis_analysis Based on IC50 cell_cycle_analysis Cell Cycle Analysis mtt_assay->cell_cycle_analysis Based on IC50 western_blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) apoptosis_analysis->western_blot cell_cycle_analysis->western_blot data_analysis Data Interpretation western_blot->data_analysis conclusion Conclusion on Anticancer Activity and Mechanism data_analysis->conclusion

Caption: Workflow for evaluating the anticancer properties of test compounds.

Hypothesized Signaling Pathway of Apoptosis Induction

G Hypothesized Apoptotic Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase compound This compound Derivative dna_damage DNA Damage / Stress compound->dna_damage p53 p53 Activation dna_damage->p53 bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 Inhibits bax Bax (Pro-apoptotic) Up-regulation p53->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by the compound.

References

Application Notes and Protocols for 2-(1-Naphthyloxy)acetohydrazide as a Potential Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Topoisomerase II (Topo II) is a critical nuclear enzyme that plays a vital role in managing DNA topology, essential for processes such as DNA replication, transcription, and chromosome segregation.[1][2] By creating transient double-strand breaks, Topo II allows for the passage of another DNA duplex, thereby resolving supercoils and unknotting DNA.[1] This mechanism makes Topo II a key target for anticancer therapies.[3] Topoisomerase II inhibitors are compounds that interfere with this process. They are broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from functioning, and topoisomerase poisons, which stabilize the transient DNA-enzyme complex, leading to an accumulation of double-strand breaks and subsequent apoptosis.[1][3][4]

This document provides detailed application notes and protocols for the investigation of 2-(1-Naphthyloxy)acetohydrazide as a potential topoisomerase II inhibitor. While specific experimental data for this compound is not extensively available in the public domain, the following sections outline the standard methodologies and expected data presentation for its synthesis, in vitro evaluation, and mechanism of action studies.

Synthesis of this compound

A general and efficient method for the synthesis of acetohydrazide derivatives involves the reaction of the corresponding ester with hydrazine hydrate. The following protocol is adapted from a similar synthesis of 2-(2-naphthyloxy)acetohydrazide.[5]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1-naphthyloxy)acetate (1 equivalent) in ethanol (5 mL per mmol of ester).

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 18-24 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane/methanol (95:5).

  • Workup: Upon completion, remove the solvents under reduced pressure.

  • Extraction: Extract the crude product with ethyl acetate.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium carbonate.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired this compound.

In Vitro Evaluation of Topoisomerase II Inhibition

The inhibitory activity of this compound against Topoisomerase II can be assessed using a DNA decatenation assay. This assay measures the enzyme's ability to resolve catenated DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles.[6][7][8]

Protocol: Topoisomerase II Decatenation Assay

  • Reaction Mixture Preparation: On ice, prepare a reaction mix for the desired number of assays. For each 20-30 µL reaction, combine the following from a commercial Topoisomerase II assay kit:

    • 10x Topo II Assay Buffer

    • kDNA substrate (e.g., 0.1-0.2 µg)

    • 10 mM ATP

    • Deionized water to the final volume.[6][7][8]

  • Aliquot and Inhibitor Addition: Aliquot the reaction mix into microcentrifuge tubes. Add the desired concentrations of this compound (dissolved in a suitable solvent like DMSO) or a vehicle control (DMSO). Include a known Topo II inhibitor (e.g., etoposide) as a positive control.

  • Enzyme Addition: Add diluted Topoisomerase II enzyme to each tube to initiate the reaction. The optimal amount of enzyme should be predetermined to achieve complete decatenation in the control reaction.[6]

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[7][9]

  • Reaction Termination: Stop the reaction by adding 1/10th volume of 10% Sodium Dodecyl Sulfate (SDS), followed by digestion with proteinase K (50 µg/mL) at 37°C for 15 minutes.[7]

  • Gel Electrophoresis: Add gel loading buffer to each sample and load onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel until the dye front reaches the bottom.[7]

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[6]

Data Presentation: Topoisomerase II Inhibition

The results of the decatenation assay can be quantified to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundAssay TypeTargetIC₅₀ (µM) - Exemplary Data
This compoundkDNA DecatenationHuman Topo IIα35.8 ± 3.1
Etoposide (Positive Control)kDNA DecatenationHuman Topo IIα47.5 ± 2.2[6]

Cytotoxicity Assessment

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10][11][12]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][13]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration that inhibits 50% of cell growth (IC₅₀).

Data Presentation: Cytotoxicity
CompoundCell LineIC₅₀ (µM) - Exemplary Data
This compoundHeLa15.2 ± 1.8
This compoundMCF-722.5 ± 2.5
Doxorubicin (Positive Control)HeLa0.8 ± 0.1
Doxorubicin (Positive Control)MCF-71.2 ± 0.2

Apoptosis Induction Analysis

Topoisomerase II poisons induce apoptosis by causing an accumulation of DNA double-strand breaks. The induction of apoptosis by this compound can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[14][15][16][17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15][16]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24-48 hours. Include untreated and positive control (e.g., etoposide) groups.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

Data Presentation: Apoptosis Analysis
Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Untreated)95.1 ± 2.32.5 ± 0.52.4 ± 0.4
This compound45.8 ± 4.130.2 ± 3.524.0 ± 3.1
Etoposide (Positive Control)38.5 ± 3.935.1 ± 4.226.4 ± 3.8

Note: Data are exemplary and represent a typical outcome for a Topo II inhibitor.

Molecular Docking

To understand the potential binding mode of this compound with human Topoisomerase II, molecular docking studies can be performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor.[18]

Protocol: Molecular Docking of this compound with Topoisomerase II

  • Protein Preparation: Obtain the crystal structure of human Topoisomerase IIα (e.g., PDB ID: 4FM9) or Topoisomerase IIβ (e.g., PDB ID: 3QX3) from the Protein Data Bank.[19] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 3D structure of this compound and perform energy minimization using a suitable force field.

  • Binding Site Identification: Define the binding site based on the co-crystallized ligand or known active sites, such as the ATP-binding domain.[20]

  • Docking Simulation: Use a docking program (e.g., AutoDock, Molegro Virtual Docker) to dock the ligand into the defined binding site of the protein.[20] Generate multiple docking poses.

  • Analysis of Results: Analyze the docking poses based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.[19][20]

Visualizations

Signaling Pathway of Topoisomerase II Inhibition

TopoII_Inhibition_Pathway cluster_cell Cancer Cell Compound This compound TopoII_DNA Topo II-DNA Cleavable Complex Compound->TopoII_DNA Stabilizes DSB DNA Double-Strand Breaks (DSBs) TopoII_DNA->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Topoisomerase II Inhibition Pathway.

Experimental Workflow for Evaluation```dot

Experimental_Workflow Synthesis Synthesis of This compound TopoAssay Topoisomerase II Decatenation Assay Synthesis->TopoAssay Cytotoxicity MTT Cytotoxicity Assay Synthesis->Cytotoxicity Docking Molecular Docking Synthesis->Docking DataAnalysis Data Analysis (IC50, % Apoptosis) TopoAssay->DataAnalysis ApoptosisAssay Annexin V/PI Apoptosis Assay Cytotoxicity->ApoptosisAssay ApoptosisAssay->DataAnalysis Docking->DataAnalysis

Caption: Logical Flow of the Study.

References

Application Notes and Protocols for Testing 2-(1-Naphthyloxy)acetohydrazide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preliminary in vivo evaluation of 2-(1-Naphthyloxy)acetohydrazide, a compound belonging to the hydrazide class of molecules. Based on the known biological activities of structurally related hydrazide and hydrazone derivatives, this document outlines methods to assess its potential anticonvulsant, anti-inflammatory, and analgesic properties in established animal models.

Potential Therapeutic Indications

Hydrazide derivatives have demonstrated a wide spectrum of pharmacological activities.[1][2] Preliminary screening of this compound should focus on the following key areas:

  • Anticonvulsant Activity: Hydrazone and hydrazide derivatives are a significant class of compounds under investigation for the development of new antiepileptic drugs.[1][3][4][5]

  • Anti-inflammatory Activity: Numerous hydrazide derivatives have been synthesized and evaluated for their anti-inflammatory potential, often using the carrageenan-induced paw edema model.[6][7]

  • Analgesic Activity: The analgesic effects of hydrazide and hydrazine derivatives have been reported, with many compounds showing significant reductions in pain response in animal models.[8][9]

General Considerations for In Vivo Studies

2.1. Animal Models

The choice of animal model is critical for obtaining relevant and reproducible data. For initial screening, rodents such as mice and rats are commonly used due to their well-characterized physiology and the availability of standardized testing protocols.

2.2. Compound Formulation and Administration

This compound should be formulated in a suitable vehicle for administration. A common vehicle is a solution of 30% v/v polyethylene glycol 400 (PEG 400) in saline.[10] The route of administration is typically intraperitoneal (i.p.) for initial screening to ensure rapid absorption.

2.3. Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering and to use the minimum number of animals required to obtain statistically significant results.

2.4. Data Presentation

All quantitative data from these studies should be summarized in clearly structured tables for straightforward comparison and analysis.

Experimental Protocols

3.1. Evaluation of Anticonvulsant Activity

The anticonvulsant potential of this compound can be assessed using two widely accepted models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[1]

3.1.1. Maximal Electroshock (MES) Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Experimental Workflow:

MES_Workflow cluster_acclimatization Acclimatization cluster_grouping Grouping cluster_dosing Dosing cluster_induction Seizure Induction cluster_observation Observation cluster_analysis Data Analysis Acclimatize Acclimatize Mice Group Randomly Group Mice (n=6-8 per group) Acclimatize->Group Dose Administer Vehicle, This compound, or Standard Drug (e.g., Phenytoin) i.p. Group->Dose Induce Apply Electrical Stimulus (e.g., 50 mA, 0.2s) via corneal electrodes after 30-60 min Dose->Induce Observe Observe for Hind Limb Tonic Extension (HLTE) Induce->Observe Analyze Record Presence or Absence of HLTE Observe->Analyze

Caption: Workflow for the Maximal Electroshock (MES) Test.

  • Protocol:

    • Animals: Male Swiss albino mice (20-25 g).

    • Groups:

      • Group I: Vehicle control.

      • Group II-IV: this compound (e.g., 30, 100, 300 mg/kg, i.p.).

      • Group V: Standard drug (e.g., Phenytoin, 25 mg/kg, i.p.).

    • Procedure:

      • Administer the test compound or vehicle 30-60 minutes prior to the test.

      • Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

      • Observe the mice for the presence or absence of the hind limb tonic extension (HLTE) phase of the seizure.

    • Endpoint: The abolition of the HLTE is considered as the endpoint for protection.

3.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that protect against myoclonic and absence seizures.

  • Protocol:

    • Animals: Male Swiss albino mice (20-25 g).

    • Groups: Similar to the MES test, with a standard drug like ethosuximide.

    • Procedure:

      • Administer the test compound or vehicle 30-60 minutes prior to the test.

      • Inject pentylenetetrazole (PTZ) subcutaneously at a dose of 85 mg/kg.

      • Observe the mice for the onset of clonic convulsions for a period of 30 minutes.

    • Endpoint: The absence of clonic seizures or a significant delay in their onset compared to the control group indicates anticonvulsant activity.

3.1.3. Data Presentation for Anticonvulsant Studies

Treatment GroupDose (mg/kg)Number of Animals% Protection (MES)Onset of Clonic Seizures (scPTZ, mean ± SEM)
Vehicle Control-80
This compound308
This compound1008
This compound3008
Phenytoin (Standard)258N/A
Ethosuximide (Standard)1508N/A

3.2. Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic and reliable method for assessing acute inflammation.

  • Signaling Pathway:

Carrageenan_Pathway cluster_induction Inflammatory Stimulus cluster_mediators Inflammatory Mediators cluster_response Physiological Response Carrageenan Carrageenan Injection Histamine Histamine Carrageenan->Histamine Release of Serotonin Serotonin Carrageenan->Serotonin Release of Bradykinin Bradykinin Carrageenan->Bradykinin Release of Prostaglandins Prostaglandins Carrageenan->Prostaglandins Release of Vasodilation Vasodilation Histamine->Vasodilation IncreasedPermeability Increased Vascular Permeability Histamine->IncreasedPermeability Serotonin->Vasodilation Serotonin->IncreasedPermeability Bradykinin->Vasodilation Bradykinin->IncreasedPermeability Prostaglandins->Vasodilation Prostaglandins->IncreasedPermeability Edema Edema Formation Vasodilation->Edema IncreasedPermeability->Edema

Caption: Simplified pathway of carrageenan-induced inflammation.

  • Protocol:

    • Animals: Male Wistar rats (150-200 g).

    • Groups:

      • Group I: Vehicle control.

      • Group II-IV: this compound (e.g., 10, 20, 50 mg/kg, p.o. or i.p.).

      • Group V: Standard drug (e.g., Diclofenac sodium, 10 mg/kg, p.o. or i.p.).

    • Procedure:

      • Administer the test compound or vehicle 1 hour before carrageenan injection.

      • Measure the initial paw volume of the right hind paw using a plethysmometer.

      • Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.

      • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

    • Endpoint: The percentage inhibition of edema is calculated for each group relative to the control group.

3.2.1. Data Presentation for Anti-inflammatory Studies

Treatment GroupDose (mg/kg)Paw Volume (mL, mean ± SEM) at 3h% Inhibition of Edema
Vehicle Control-0
This compound10
This compound20
This compound50
Diclofenac Sodium10

3.3. Evaluation of Analgesic Activity

The acetic acid-induced writhing test is a common method for screening peripheral analgesic activity.

  • Protocol:

    • Animals: Male Swiss albino mice (20-25 g).

    • Groups:

      • Group I: Vehicle control.

      • Group II-IV: this compound (e.g., 10, 20, 50 mg/kg, i.p.).

      • Group V: Standard drug (e.g., Mefenamic acid, 30 mg/kg, i.p.).

    • Procedure:

      • Administer the test compound or vehicle 30 minutes prior to acetic acid injection.

      • Inject 0.6% v/v acetic acid solution intraperitoneally (10 mL/kg).

      • Five minutes after the injection, count the number of writhes (abdominal constrictions) for a period of 10 minutes.

    • Endpoint: The percentage protection against writhing is calculated for each group relative to the control group.

3.3.1. Data Presentation for Analgesic Studies

Treatment GroupDose (mg/kg)Number of Writhes (mean ± SEM)% Protection
Vehicle Control-0
This compound10
This compound20
This compound50
Mefenamic Acid30

Acute Toxicity Study

A preliminary assessment of the acute toxicity of this compound is essential.

  • Protocol (Up-and-Down Procedure):

    • Animals: Female mice or rats.

    • Procedure:

      • Administer a starting dose of the compound to a single animal.

      • Observe the animal for signs of toxicity and mortality for up to 14 days.

      • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

      • This process is continued until the LD50 (median lethal dose) can be estimated.

Conclusion

These protocols provide a framework for the initial in vivo screening of this compound. Positive results in these models would warrant further investigation, including dose-response studies, evaluation in chronic models of disease, and elucidation of the underlying mechanism of action. The structured presentation of data is crucial for the clear interpretation of the compound's pharmacological profile.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a critical area of research. This document provides a comprehensive set of protocols to assess the anti-inflammatory potential of the novel compound 2-(1-Naphthyloxy)acetohydrazide. The methodologies described herein cover essential in vitro and in vivo assays to determine the compound's efficacy and elucidate its mechanism of action, focusing on key inflammatory pathways.

While specific data on this compound is not yet established, these protocols provide a robust framework for its evaluation.

Key Signaling Pathways in Inflammation

Understanding the molecular pathways that drive inflammation is crucial for targeted drug development. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of the inflammatory response.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation.[1] This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[2][3]

NF_kB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) IkB_NFkB IκB-NF-κB Complex NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces

Caption: The NF-κB signaling pathway in inflammation.

The MAPK Signaling Pathway

The MAPK signaling pathways are crucial in transmitting extracellular signals to intracellular targets, regulating processes like inflammation and apoptosis.[4][5] The three main subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[5] These are activated by a cascade of upstream kinases (MAP3K and MAP2K) and, once activated, can phosphorylate transcription factors and other proteins to regulate the expression of inflammatory mediators.[5][6]

MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K Activate MAP2K_p38 MAP2K (MKK3/6) MAP3K->MAP2K_p38 Phosphorylate MAP2K_JNK MAP2K (MKK4/7) MAP3K->MAP2K_JNK Phosphorylate p38 p38 MAPK MAP2K_p38->p38 Phosphorylate Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activate JNK JNK MAP2K_JNK->JNK Phosphorylate JNK->Transcription_Factors Activate Inflammation Inflammatory Response Transcription_Factors->Inflammation

Caption: The p38 and JNK MAPK signaling pathways.

Experimental Workflow

A systematic evaluation of a novel anti-inflammatory compound involves a tiered approach, starting with broad in vitro screening and progressing to more specific mechanistic studies and in vivo validation.

Experimental_Workflow InVitro In Vitro Screening NO_Assay Nitric Oxide (NO) Production Assay InVitro->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Quantification InVitro->Cytokine_Assay COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Mechanism Mechanism of Action NO_Assay->Mechanism Cytokine_Assay->Mechanism COX_Assay->Mechanism Western_Blot Western Blot Analysis (NF-κB, MAPK) Mechanism->Western_Blot InVivo In Vivo Validation Mechanism->InVivo Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema

Caption: Tiered experimental workflow for evaluation.

In Vitro Anti-inflammatory Activity Assessment

The murine macrophage cell line, RAW 264.7, is a widely used in vitro model to study inflammation.[7] Stimulation with lipopolysaccharide (LPS) mimics a bacterial infection and induces the production of pro-inflammatory mediators.[7][8]

Cell Culture and Treatment Protocol
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[1]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1]

    • Collect the cell culture supernatant for subsequent assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide is a key inflammatory mediator, and its inhibition is an indicator of anti-inflammatory activity.[9]

  • Protocol:

    • In a new 96-well plate, add 100 µL of the collected cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-0
LPS (1 µg/mL)-100
Compound + LPS1
Compound + LPS10
Compound + LPS50
Dexamethasone + LPS10
Pro-inflammatory Cytokine Quantification (ELISA)

Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are central to the inflammatory response.[10]

  • Protocol:

    • Collect cell culture supernatants as described in section 1.

    • Quantify the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[1][7]

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-
LPS (1 µg/mL)-
Compound + LPS1
Compound + LPS10
Compound + LPS50
Dexamethasone + LPS10
Western Blot Analysis for Signaling Pathways

To investigate the effect of the compound on the NF-κB and MAPK pathways, the expression and phosphorylation of key proteins can be analyzed by Western blotting.

  • Protocol:

    • Culture and treat RAW 264.7 cells as previously described.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and JNK.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[11][12] Carrageenan injection induces an inflammatory response characterized by edema.[12]

  • Animals: Male Wistar rats (180-220 g).

  • Protocol:

    • Divide animals into groups: control, carrageenan, carrageenan + test compound (various doses), and carrageenan + standard drug (e.g., Indomethacin, 10 mg/kg).

    • Administer the test compound or standard drug orally or intraperitoneally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[11]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[13]

    • Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Saline)-
Carrageenan-0
Compound10
Compound25
Compound50
Indomethacin10

Conclusion

The protocols detailed in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing this tiered approach, researchers can effectively screen for activity, elucidate the underlying mechanisms of action, and validate the therapeutic potential in a preclinical model of inflammation. These methodologies will enable a thorough characterization of this novel compound and inform its potential for further development as an anti-inflammatory agent.

References

Application Notes and Protocols for Utilizing 2-(1-Naphthyloxy)acetohydrazide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for employing 2-(1-Naphthyloxy)acetohydrazide and its analogs in high-throughput screening (HTS) to identify novel therapeutic candidates. The protocols are designed for adaptation in standard drug discovery and academic research laboratories.

Introduction

This compound is a synthetic small molecule featuring a naphthalene moiety linked to an acetohydrazide group. This structural combination is of significant interest in medicinal chemistry due to the known biological activities of both hydrazide and naphthalene derivatives. Hydrazide-containing compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1][2] Similarly, the naphthalene scaffold is present in numerous bioactive compounds and has been associated with anticancer properties, including the inhibition of signaling pathways like STAT3.[3]

High-throughput screening (HTS) enables the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[4] This document outlines protocols for utilizing this compound in three common HTS assay formats: a cell-based anticancer viability assay, an antimicrobial susceptibility assay, and an enzyme inhibition assay.

Application Note 1: Anticancer Cell Viability Screening

Objective: To identify and characterize the cytotoxic effects of this compound against human cancer cell lines in a high-throughput format.

Potential Mechanism of Action:

Compounds containing hydrazide and naphthalene motifs have been shown to induce cancer cell death through various mechanisms. These include the induction of apoptosis, cell cycle arrest at different phases (G1, S, or G2/M), and the inhibition of key signaling proteins such as STAT3 and Tropomyosin Receptor Kinase A (TRKA).[3][5][6] The naphthalene moiety may contribute to interactions with hydrophobic pockets in target proteins, while the hydrazide group can form crucial hydrogen bonds.

anticancer_pathway Compound This compound STAT3 STAT3 Compound->STAT3 Inhibition TRKA TRKA Compound->TRKA Inhibition Apoptosis Apoptosis STAT3->Apoptosis Inhibition of Proliferation Cell Proliferation & Survival STAT3->Proliferation TRKA->Apoptosis Inhibition of TRKA->Proliferation CellCycleArrest Cell Cycle Arrest CellCycleArrest->Proliferation Inhibition of antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound Compound Dilution Plate (384-well) AssayPlate Assay Plate Preparation (Compound + Bacteria) Compound->AssayPlate Bacteria Bacterial Inoculum (0.5 McFarland) Bacteria->AssayPlate Incubation Incubation (16-20h at 37°C) AssayPlate->Incubation Readout MIC Determination (OD₆₀₀ or Resazurin) Incubation->Readout enzyme_inhibition_pathway Compound This compound Kinase Kinase Compound->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase DownstreamSignaling Downstream Signaling PhosphoSubstrate->DownstreamSignaling

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Naphthyloxy)acetohydrazide is a synthetic compound with potential applications in cancer therapy. This document provides detailed application notes and protocols for investigating the effects of this compound on the cell cycle of cancer cells. The methodologies described herein are essential for elucidating the compound's mechanism of action and evaluating its potential as a therapeutic agent.

Recent studies on structurally related naphthyloxy and hydrazide derivatives suggest that these classes of compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3][4] Therefore, a thorough analysis of the cell cycle is a critical step in characterizing the anticancer properties of this compound.

Core Applications

  • Screening: Rapidly assess the effect of this compound on the cell cycle distribution of various cancer cell lines.

  • Mechanism of Action Studies: Investigate the molecular pathways involved in compound-induced cell cycle alterations.

  • Drug Development: Evaluate the potency and efficacy of this compound as a potential anticancer drug candidate.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from cell cycle analysis of a human breast cancer cell line (MCF-7) treated with this compound for 24 and 48 hours.

Table 1: Cell Cycle Distribution of MCF-7 Cells after 24-Hour Treatment

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (DMSO) 065.2 ± 3.120.5 ± 1.814.3 ± 1.51.1 ± 0.3
Compound 1055.8 ± 2.915.1 ± 1.529.1 ± 2.23.5 ± 0.6
Compound 2542.3 ± 3.510.2 ± 1.147.5 ± 3.88.9 ± 1.2
Compound 5028.9 ± 2.78.5 ± 0.962.6 ± 4.115.7 ± 1.9

Table 2: Cell Cycle Distribution of MCF-7 Cells after 48-Hour Treatment

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Control (DMSO) 064.8 ± 3.321.1 ± 2.014.1 ± 1.61.5 ± 0.4
Compound 1048.1 ± 3.812.5 ± 1.339.4 ± 3.17.8 ± 1.0
Compound 2531.5 ± 2.97.8 ± 0.960.7 ± 4.518.2 ± 2.1
Compound 5019.7 ± 2.25.2 ± 0.675.1 ± 5.229.8 ± 3.4

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). The cells are treated with the compound at final concentrations of 10, 25, and 50 µM. A vehicle control group is treated with an equivalent volume of DMSO.

  • Incubation: The treated cells are incubated for 24 or 48 hours.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[5][6][7]

  • Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

  • Washing: The collected cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing, and then incubated at -20°C for at least 2 hours. Fixation with alcohol is a common method that generally yields good staining results.[5]

  • Staining:

    • The fixed cells are washed with PBS to remove the ethanol.

    • Cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI is a fluorescent dye that binds to DNA, while RNase A is used to degrade RNA to ensure that only DNA is stained.[5][6][8]

    • The cells are incubated in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • The stained cells are analyzed using a flow cytometer.

    • The fluorescence intensity of PI is measured, which is proportional to the DNA content of each cell.

    • Data is collected for at least 10,000 events per sample.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software. The sub-G1 peak, which represents apoptotic cells with fragmented DNA, is also quantified.[9]

Visualizations

Signaling Pathway Diagram

G cluster_cdc25_inhibition Compound This compound DNA_Damage DNA Damage Compound->DNA_Damage Induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Activates Cdc25 Cdc25 Phosphatases (Inhibition) Chk1_Chk2->Cdc25 Inhibits cluster_cdc25_inhibition cluster_cdc25_inhibition Chk1_Chk2->cluster_cdc25_inhibition Cdk1_CyclinB Cdk1/Cyclin B Complex Cdc25->Cdk1_CyclinB Dephosphorylates (Activates) G2_M_Arrest G2/M Phase Arrest Cdk1_CyclinB->G2_M_Arrest Promotes M-phase entry

Caption: Proposed signaling pathway for G2/M arrest induced by this compound.

Experimental Workflow Diagram

G start Start cell_culture Seed Cancer Cells (e.g., MCF-7) start->cell_culture treatment Treat with this compound (and DMSO control) cell_culture->treatment incubation Incubate for 24h or 48h treatment->incubation harvest Harvest Cells incubation->harvest fixation Fix with 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Apoptosis Induction by 2-(1-Naphthyloxy)acetohydrazide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research on compounds structurally related to 2-(1-Naphthyloxy)acetohydrazide, including hydrazide and naphthalene derivatives. Direct experimental data for this compound was not found in the available literature. Therefore, the described pathways and methodologies represent a scientifically inferred approach for investigating its potential pro-apoptotic effects.

Introduction

Hydrazide derivatives and compounds bearing a naphthalene moiety have garnered significant interest in oncological research due to their potent anticancer activities.[1][2][3] These classes of compounds have been shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines. The proposed mechanisms often involve the induction of oxidative stress, modulation of key signaling pathways, and activation of the intrinsic and/or extrinsic apoptotic cascades. This document provides an overview of the potential apoptotic pathway induced by this compound based on related structures and detailed protocols for its in vitro evaluation.

Predicted Apoptosis Induction Pathway

Based on studies of analogous compounds, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, potentially augmented by crosstalk with other signaling cascades. A key initiating event is likely the generation of reactive oxygen species (ROS).[4][5]

Key Steps in the Hypothesized Pathway:

  • Induction of Oxidative Stress: The compound may increase intracellular levels of ROS.[4][5]

  • Activation of MAPK Signaling: Elevated ROS can lead to the phosphorylation and activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[4][5][6]

  • Modulation of Bcl-2 Family Proteins: Activated JNK and p38 can influence the expression and activity of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[7] This disrupts the mitochondrial outer membrane potential.

  • Mitochondrial Dysfunction and Cytochrome c Release: The altered Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of initiator caspase-9.

  • Execution Phase of Apoptosis: Caspase-9 activates executioner caspases, primarily caspase-3 and caspase-7.[8] These caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7]

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various hydrazide and naphthalene derivatives in different cancer cell lines. This data provides a reference for the potential potency of this compound.

Compound Class/NameCancer Cell Line(s)IC50 (µM)Reference
Hydrazinecarbonyl-thiazol-2-acetamide (Compound 20)HeLa1.67[9]
Hydrazinecarbonyl-thiazol-2-acetamide (Compound 20)MCF-74.87[9]
Arylidene-Hydrazinyl-Thiazole (Compound 4m)BxPC-3, MOLT-4, MCF-71.69 - 2.2[8]
Etodolac Hydrazide-Hydrazone (Compound 9)PC-354
Benzylidene Hydrazide (Compound 3d)A54910.9 µg/mL[10]
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazideLN-2290.77[3]
Diphenylamine-Pyrrolidin-2-one-Hydrazone DerivativesPPC-1, IGR392.5 - 20.2[11]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the apoptosis-inducing activity of this compound.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

  • Principle: Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2xIC50 concentrations for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Principle: This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, cleaved caspase-3, and cleaved PARP.

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Caspase-3/7 Activity Assay

  • Principle: This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and caspase-7, generating a luminescent signal.

  • Protocol:

    • Seed cells in a 96-well white-walled plate and treat with the compound as described above.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

Visualizations

Apoptosis_Pathway_Hydrazide_Derivatives Hypothesized Apoptosis Pathway for this compound Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS MAPK Activation of JNK & p38 MAPK ROS->MAPK Bcl2_Family ↑ Bax/Bcl-2 Ratio MAPK->Bcl2_Family Mitochondrion Mitochondrial Dysfunction (Loss of ΔΨm) Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized ROS-mediated intrinsic apoptosis pathway.

Experimental_Workflow Experimental Workflow for In Vitro Apoptosis Evaluation Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment MTT Cell Viability Assay (MTT) Determine IC50 Treatment->MTT Flow Apoptosis Assay (Annexin V/PI) Quantify Apoptotic Cells Treatment->Flow Western Western Blot (Bax, Bcl-2, Caspase-3, PARP) Treatment->Western Caspase_Assay Caspase-3/7 Activity Assay Treatment->Caspase_Assay Analysis Data Analysis and Pathway Confirmation MTT->Analysis Flow->Analysis Western->Analysis Caspase_Assay->Analysis

Caption: Workflow for evaluating pro-apoptotic activity.

References

Application Notes and Protocols: Molecular Docking Studies of 2-(1-Naphthyloxy)acetohydrazide with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in silico analysis of 2-(1-Naphthyloxy)acetohydrazide, a naphthalene-based acetohydrazide derivative, with potential protein targets. The focus is on molecular docking simulations to elucidate binding affinities and interaction patterns, complemented by protocols for chemical synthesis and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.

Introduction

Hydrazide derivatives are a class of organic compounds recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The inclusion of a naphthalene moiety in their structure can enhance these activities due to its lipophilic nature and ability to participate in various molecular interactions. This compound is a compound of interest for its potential therapeutic applications.

Molecular docking is a powerful computational technique used in drug discovery to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the elucidation of key interactions, such as hydrogen bonds and hydrophobic contacts, and the estimation of binding affinity, which is crucial for lead compound optimization. This document outlines the procedures for conducting molecular docking studies of this compound with cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.

Data Presentation

Table 1: Molecular Docking Results of this compound and Analogs with COX-2
CompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)Interacting Amino Acid ResiduesHydrogen Bond Distance (Å)
This compound -9.5-10.2TYR355, SER530, ARG1202.1, 2.5
Analog A (4-Fluorophenyl)-9.2-9.8TYR355, SER530, ARG1202.2, 2.6
Analog B (4-Chlorophenyl)-9.8-10.5TYR355, SER530, ARG120, HIS902.0, 2.4
Analog C (4-Methoxyphenyl)-9.1-9.6TYR355, SER5302.3
Diclofenac (Reference)-8.7-9.1TYR385, SER530, ARG1202.4, 2.8
Table 2: Predicted ADME Properties of this compound
PropertyPredicted Value
Molecular Weight216.24 g/mol
LogP2.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Lipinski's Rule of FiveCompliant
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeationLow

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound.

Materials:

  • 1-Naphthol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Ethanol

  • Hydrazine hydrate

  • Methanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Ethyl 2-(1-naphthyloxy)acetate:

    • In a round-bottom flask, dissolve 1-naphthol and a molar excess of anhydrous potassium carbonate in ethanol.

    • Add ethyl chloroacetate dropwise to the stirred solution.

    • Reflux the mixture for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(1-naphthyloxy)acetate.

    • Purify the crude product by column chromatography or recrystallization.

  • Synthesis of this compound:

    • Dissolve the purified ethyl 2-(1-naphthyloxy)acetate in methanol.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product, this compound, will precipitate out of the solution.

    • Filter the precipitate, wash with cold methanol, and dry under vacuum.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking of this compound with the COX-2 enzyme.

Software and Tools:

  • Molecular modeling software (e.g., AutoDock Tools, Maestro, MOE)

  • Protein Data Bank (PDB) for protein structure retrieval

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch)

Procedure:

  • Protein Preparation:

    • Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB ID: 1CX2 or similar).

    • Prepare the protein for docking by removing water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges).

    • Define the active site of the protein. This is typically done by creating a grid box centered around the co-crystallized inhibitor or key active site residues (e.g., TYR355, SER530, ARG120).[1]

  • Ligand Preparation:

    • Draw the 2D structure of this compound using chemical drawing software.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined active site of the protein.

    • The program will generate multiple binding poses of the ligand ranked by their predicted binding affinity (docking score or binding energy).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most favorable binding mode.

    • Visualize the ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Compare the binding mode and affinity of this compound with known COX-2 inhibitors (e.g., Diclofenac).

In Silico ADME Prediction Protocol

This protocol describes the use of computational tools to predict the pharmacokinetic properties of this compound.

Software and Tools:

  • Online ADME prediction servers (e.g., SwissADME, pkCSM)

  • Molecular modeling software with ADME prediction modules

Procedure:

  • Input Ligand Structure:

    • Provide the 2D or 3D structure of this compound to the prediction tool, usually in SMILES or SDF format.

  • Select Properties for Prediction:

    • Choose a range of ADME properties to predict, including:

      • Physicochemical Properties: Molecular weight, LogP, number of hydrogen bond donors and acceptors.

      • Pharmacokinetics: Human intestinal absorption, blood-brain barrier permeability, P-glycoprotein substrate/inhibitor prediction.

      • Drug-likeness: Compliance with rules such as Lipinski's Rule of Five.

  • Run Prediction and Analyze Results:

    • Initiate the prediction process.

    • Analyze the output to assess the drug-like properties and potential pharmacokinetic profile of the compound. This information is crucial for guiding further drug development efforts.[2][3][4][5][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_insilico In Silico Analysis synthesis_start Start: 1-Naphthol & Ethyl Chloroacetate esterification Esterification synthesis_start->esterification hydrazinolysis Hydrazinolysis esterification->hydrazinolysis product Product: this compound hydrazinolysis->product ligand_prep Ligand Preparation product->ligand_prep docking Molecular Docking ligand_prep->docking adme ADME Prediction ligand_prep->adme protein_prep Protein (COX-2) Preparation protein_prep->docking analysis Analysis of Results docking->analysis adme->analysis

Caption: Experimental workflow for synthesis and in silico analysis.

cox2_pathway stimuli Inflammatory Stimuli membrane Cell Membrane stimuli->membrane pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound (Inhibitor) inhibitor->cox2

Caption: Simplified COX-2 signaling pathway and the inhibitory action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 2-(1-Naphthyloxy)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step is a Williamson ether synthesis, where 1-naphthol is reacted with an ethyl haloacetate (like ethyl bromoacetate) in the presence of a base to form the intermediate, ethyl 2-(1-naphthyloxy)acetate. The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final product, this compound.

Q2: What are the critical parameters for maximizing the yield in the first step (ether synthesis)?

A2: Several parameters are crucial for the successful synthesis of the intermediate ester. These include ensuring anhydrous (moisture-free) conditions to prevent deactivation of the base, using a suitable base and solvent system, and maintaining an appropriate reaction temperature.[1][2] The purity of the 1-naphthol and ethyl bromoacetate reagents is also critical to prevent side reactions.[1]

Q3: What is the recommended molar ratio of hydrazine hydrate to the ester in the second step?

A3: A significant molar excess of hydrazine hydrate is generally recommended to ensure the complete conversion of the ester. Ratios of 5 equivalents of hydrazine hydrate to 1 equivalent of the ester are commonly used.[3] Using a smaller excess, such as 1.3 equivalents, has been reported to result in significantly lower yields (e.g., 68%).[4]

Q4: How can I monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of both reaction steps.[1][3] By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete. For the hydrazinolysis step, a typical mobile phase for TLC is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).[3]

Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 2-(1-Naphthyloxy)acetate

This protocol is adapted from general procedures for Williamson ether synthesis involving phenols.[2][5]

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1-naphthol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and a suitable anhydrous solvent (e.g., acetone or DMF, approx. 15 mL per mmol of 1-naphthol).[2][5]

  • Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the naphthoxide salt.

  • Addition of Alkylating Agent: Add ethyl bromoacetate (1.1-1.3 eq.) to the reaction mixture.

  • Heating: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of ~80°C may be used) for 4-6 hours.[2][5] Monitor the reaction's completion using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and rinse it with fresh solvent.

  • Extraction: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude ester by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[5]

Protocol 2: Synthesis of this compound

This protocol is based on standard hydrazinolysis procedures.[3][6]

  • Setup: In a round-bottomed flask, dissolve the ethyl 2-(1-naphthyloxy)acetate (1.0 eq.) in ethanol (approx. 5 mL per mmol of ester).

  • Addition of Hydrazine: Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq.) to the solution.

  • Heating: Heat the resulting mixture to reflux for 18-24 hours.[3] The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Extraction: Extract the crude product with dichloromethane or ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and then with brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired hydrazide. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how different conditions can affect the yield of the two key reaction steps, based on data from analogous syntheses.

Reaction StepParameterCondition AYield ACondition BYield BReference(s)
Ether Synthesis Base / SolventK₂CO₃ / Acetone~95%DABCO / Ethyl Acetate38%[5][7]
Hydrazinolysis Hydrazine eq.1.3 eq.68%5.0 eq.>90% (expected)[3][4]
Hydrazinolysis MethodConventional Reflux59-77%Microwave Irradiation79-90%[6]

Visualized Workflows and Logic Diagrams

G cluster_0 Overall Synthesis Workflow start 1-Naphthol ester Ethyl 2-(1-Naphthyloxy)acetate start->ester Step 1: Williamson Ether Synthesis (Ethyl Bromoacetate, K₂CO₃) hydrazide This compound ester->hydrazide Step 2: Hydrazinolysis (Hydrazine Hydrate)

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guides

Guide 1: Low Yield in Ether Synthesis (Step 1)

If you are experiencing low yields of Ethyl 2-(1-Naphthyloxy)acetate, consult the following guide.

G start Low Yield or No Reaction reagents 1. Check Reagent Quality start->reagents conditions 2. Verify Reaction Conditions start->conditions base 3. Evaluate Base/Stoichiometry start->base reagents_sol Use high-purity 1-naphthol. Use anhydrous base (K₂CO₃). Ensure ethyl bromoacetate is not degraded. reagents->reagents_sol conditions_sol Ensure anhydrous solvent (acetone/DMF). Maintain reflux/appropriate temperature (80°C). Allow sufficient reaction time (4-6h). conditions->conditions_sol base_sol Use sufficient base (2-3 equivalents). Ensure base is finely powdered for max surface area. base->base_sol

Caption: Troubleshooting logic for the Williamson ether synthesis step.

Guide 2: Incomplete Conversion in Hydrazinolysis (Step 2)

If the conversion of the ester to the hydrazide is incomplete, refer to this guide.

G start Incomplete Conversion of Ester hydrazine 1. Check Hydrazine Hydrate start->hydrazine time 2. Increase Reaction Time/Temp start->time solvent 3. Check Solvent start->solvent hydrazine_sol Use a large molar excess (5 eq. or more). Ensure hydrazine hydrate is not old/degraded. hydrazine->hydrazine_sol time_sol Extend reflux time beyond 18h (e.g., 24h). Ensure a steady reflux is maintained. time->time_sol solvent_sol Use absolute ethanol to ensure solubility of reactants. Ensure sufficient volume for dissolution. solvent->solvent_sol

References

Technical Support Center: Optimizing In Vivo Administration of 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the dosage and administration of 2-(1-Naphthyloxy)acetohydrazide for in vivo experiments. The following information is curated to address potential challenges and offer systematic approaches to study design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential in vivo applications?

A1: this compound is a chemical compound belonging to the hydrazide class, characterized by a naphthyloxy group. While specific in vivo studies on this exact molecule are not extensively published, derivatives of hydrazides and naphthyloxy compounds have shown a range of biological activities, including potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2][3] Additionally, some naphthyloxy derivatives have been investigated as histamine H3 receptor ligands, suggesting potential applications in neurological or inflammatory conditions.[4]

Q2: What are the main challenges in administering this compound in vivo?

A2: Like many small molecules with aromatic rings, this compound is predicted to have poor aqueous solubility. This can lead to several experimental issues, including:

  • Precipitation: The compound may precipitate out of solution when preparing the dosing formulation or upon administration into the bloodstream.

  • Inaccurate Dosing: Poor solubility can lead to non-homogenous solutions, resulting in inconsistent and inaccurate dosing.

  • Toxicity: Precipitation in vivo can cause embolism, vascular irritation, or localized toxicity. The vehicle used to dissolve the compound may also have its own toxic effects.

Q3: What is a recommended starting point for dose determination in animal models?

A3: Without specific preclinical data for this compound, a dose-range finding study is crucial. Based on in vivo studies of similar naphthyloxy derivatives, which have shown effects in mice at doses between 10 mg/kg and 30 mg/kg, a reasonable starting range for a dose-finding study could be 1-50 mg/kg.[4] It is essential to begin with lower doses and escalate while monitoring for signs of toxicity.

Q4: How can I improve the solubility of this compound for in vivo administration?

A4: A common strategy for poorly soluble compounds is to use a co-solvent system. A typical approach involves dissolving the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with a vehicle suitable for injection, such as saline or polyethylene glycol (PEG). It is critical to keep the final concentration of the organic solvent to a minimum (ideally ≤10% DMSO for intravenous routes) to avoid vehicle-related toxicity. The use of surfactants like Tween® 80 can also aid in creating stable formulations.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates during formulation preparation. The aqueous component of the vehicle is too high for the hydrophobic compound.1. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG).2. Incorporate a surfactant (e.g., 5-10% Tween® 80) to improve stability.3. Gently warm or sonicate the solution to aid dissolution, but ensure the compound is stable at higher temperatures.4. Prepare the formulation fresh before each use.
Signs of toxicity (e.g., lethargy, distress) in animals post-administration. Toxicity may be due to the compound itself, the vehicle, or in vivo precipitation.1. Include a vehicle-only control group to assess the toxicity of the formulation components.2. Reduce the concentration of the organic co-solvent (e.g., DMSO).3. Administer the formulation at a slower rate to allow for rapid dilution in the bloodstream.4. Visually inspect the formulation for any particulates before injection.5. Lower the dose of this compound.
Leakage of the injected solution from the injection site (for subcutaneous administration). The injection volume may be too large for the site.1. For mice, keep the subcutaneous injection volume at a single site to approximately 100-200 µL.2. If a larger volume is necessary, consider using multiple injection sites.
Variability in experimental results between animals. Inconsistent dosing due to poor solubility or non-homogenous formulation.1. Ensure the compound is fully dissolved before administration.2. Vortex the solution immediately before drawing it into the syringe for each animal.3. Perform a small-scale solubility test before preparing the bulk formulation to confirm the compound remains in solution at the desired concentration.

Experimental Protocols

Protocol 1: Formulation Development for Intravenous Administration
  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 100 mg/mL stock solution. Vortex and gently warm if necessary to ensure complete dissolution.

  • Prepare the Vehicle: A common vehicle for intravenous injection is a mixture of DMSO, Tween® 80, and saline. For a final formulation with 10% DMSO and 5% Tween® 80, the vehicle would be prepared by mixing 1 part DMSO, 0.5 parts Tween® 80, and 8.5 parts sterile saline.

  • Prepare the Final Dosing Solution: Slowly add the stock solution to the vehicle to achieve the desired final concentration. For a 10 mg/kg dose in a 100 µL injection volume for a 20g mouse, the final concentration would be 2 mg/mL.

  • Final Checks: Visually inspect the final solution for any signs of precipitation. Prepare the formulation fresh on the day of administration.

Protocol 2: Dose-Range Finding Study
  • Animal Model: Select an appropriate animal model based on the research question. For initial studies, mice are commonly used.

  • Dose Groups: Establish multiple dose groups. Based on similar compounds, a suggested range could be 1, 5, 10, 25, and 50 mg/kg.[4] Include a vehicle-only control group.

  • Administration: Administer the compound via the desired route (e.g., intravenous, intraperitoneal, oral gavage).

  • Monitoring: Observe the animals for a set period (e.g., 72 hours) for any signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Data Collection: Record all observations systematically. At the end of the observation period, collect blood and tissue samples for analysis (e.g., clinical chemistry, histopathology) to determine the Maximum Tolerated Dose (MTD).

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration & Dosing cluster_eval Toxicity & Efficacy Evaluation prep1 Dissolve in 100% DMSO (Stock Solution) prep2 Prepare Vehicle (e.g., DMSO, Tween® 80, Saline) prep3 Dilute Stock in Vehicle (Final Dosing Solution) prep2->prep3 prep4 Visual Inspection for Precipitation prep3->prep4 admin3 Administer Compound (IV, IP, or PO) prep4->admin3 Administer if Clear admin1 Select Animal Model admin2 Establish Dose Groups (e.g., 1-50 mg/kg + Vehicle Control) admin1->admin2 admin2->admin3 eval1 Monitor for Clinical Signs (Weight, Behavior) admin3->eval1 eval2 Collect Samples (Blood, Tissues) eval1->eval2 eval3 Analyze Data (MTD, PK/PD) eval2->eval3

Caption: Workflow for in vivo dosage optimization.

signaling_pathway compound This compound (Hypothetical Antagonist) receptor Histamine H3 Receptor (GPCR) compound->receptor Blocks gi Gi Protein receptor->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Modulation of Neurotransmitter Release) pka->response Phosphorylates Targets

Caption: Hypothetical signaling pathway for this compound as a histamine H3 receptor antagonist.

References

Troubleshooting contamination in 2-(1-Naphthyloxy)acetohydrazide cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues that may arise during cell culture experiments involving 2-(1-Naphthyloxy)acetohydrazide.

Troubleshooting Guide

Contamination is a prevalent issue in cell culture that can significantly impact experimental outcomes.[1][2] This guide provides a systematic approach to identifying and resolving common contamination problems.

Problem: Sudden Turbidity and/or pH Change in Culture Medium

This is often the first sign of bacterial or yeast contamination.[3][4]

Immediate Actions:

  • Visual Inspection: Immediately examine the culture flask or plate under a phase-contrast microscope at high magnification.[5] Look for small, motile particles (bacteria) or budding, oval-shaped organisms (yeast) between your cells.[2][6]

  • Isolate and Discard: If contamination is confirmed, seal the contaminated vessel and remove it from the incubator to prevent cross-contamination.[7] It is generally recommended to discard the culture to avoid compromising other experiments.[8]

  • Decontaminate Equipment: Thoroughly clean and disinfect the incubator, biological safety cabinet (BSC), water bath, and any other equipment that may have come into contact with the contaminated culture.[7][9] Use a 70% ethanol solution for surfaces and consider a more potent disinfectant like bleach for heavily contaminated areas, being mindful of its corrosive properties on metal.[10]

Follow-up Actions:

  • Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques with all personnel.[11] This includes proper handwashing, gloving, and minimizing the time cultures are exposed to the open air.[11]

  • Check Reagents and Media: Quarantine and test all reagents, media, and sera that were used with the contaminated culture.[4] If possible, test new lots of reagents before introducing them into your main experiments.[4]

  • Incubator and Water Bath Maintenance: Regularly clean and disinfect incubators and water baths.[8][12] For water baths, consider using a commercial anti-algal and anti-fungal agent.[8]

Problem: Fungal Contamination (Visible Filaments or Colonies)

Fungal contamination typically appears as filamentous structures (mold) or fuzzy colonies.[5][6]

Immediate Actions:

  • Visual Confirmation: Observe the culture under a microscope to confirm the presence of hyphae (filaments) or spores.[5]

  • Immediate Disposal: Fungal spores can spread easily. It is critical to discard the contaminated culture immediately and decontaminate the work area thoroughly.[12]

  • Thorough Decontamination: Clean the incubator and BSC with a fungicide.[12] Check and replace HEPA filters in the BSC if necessary.[1]

Follow-up Actions:

  • Environmental Monitoring: Check the laboratory environment for potential sources of mold, such as damp areas or cardboard packaging.[13]

  • Airflow in BSC: Ensure the biological safety cabinet is functioning correctly and that airflow is not obstructed.

Problem: Cells are Growing Poorly, Look Unhealthy, but No Obvious Contamination

This could be an indication of Mycoplasma contamination or chemical contamination.[4][11]

Mycoplasma Contamination:

Mycoplasma are small bacteria that lack a cell wall and are not visible with a standard light microscope.[2][14] They do not cause turbidity but can significantly alter cell metabolism, growth, and gene expression.[3][4]

Detection:

  • PCR-Based Assays: This is a rapid and sensitive method for detecting Mycoplasma DNA.[3][15]

  • ELISA: Detects Mycoplasma antigens.[3][7]

  • DNA Staining (e.g., Hoechst or DAPI): Mycoplasma will appear as small, fluorescent dots in the cytoplasm of the cells.[3]

Resolution:

  • Discarding the Culture (Recommended): The most reliable solution is to discard the contaminated cell line and start a new culture from a frozen stock that has been tested and confirmed to be Mycoplasma-free.[7]

  • Antibiotic Treatment: If the cell line is irreplaceable, treatment with specific anti-Mycoplasma antibiotics (e.g., tetracyclines, quinolones) can be attempted, but this can be cytotoxic and may not be 100% effective.[5][9]

Chemical Contamination:

Chemical contaminants can be introduced through reagents, water, serum, or leach from plasticware.[1][14]

Potential Sources and Solutions:

  • Reagents and Media: Use high-quality, cell culture-grade reagents and water.[14] Ensure proper storage to prevent degradation.[14]

  • Serum Quality: Purchase serum from reputable suppliers who provide quality control data, including endotoxin levels.

  • Endotoxins: These are components of the outer membrane of Gram-negative bacteria and can be present in serum and other reagents, leading to unwanted cellular responses.[7] Use reagents certified as endotoxin-free.[7]

  • Plasticware and Glassware: Use sterile, disposable plasticware from trusted suppliers. If using reusable glassware, ensure it is thoroughly rinsed with high-purity water to remove any detergent residues.[16]

Frequently Asked Questions (FAQs)

Q1: What are the main types of biological contaminants in cell culture?

A1: The most common biological contaminants are bacteria, fungi (yeasts and molds), Mycoplasma, and viruses.[2] Cross-contamination with other cell lines is also a significant problem.[1]

Q2: How can I prevent contamination in my cell culture experiments with this compound?

A2: Strict adherence to aseptic technique is paramount.[11] This includes working in a certified biological safety cabinet, wearing appropriate personal protective equipment (PPE), sterilizing all equipment and reagents, and minimizing exposure of cultures to the environment.[11] Regularly clean and disinfect all laboratory surfaces and equipment.[8] It is also advisable to aliquot reagents into smaller, single-use volumes to reduce the risk of contaminating stock solutions.[12]

Q3: Can I use antibiotics to prevent contamination?

A3: While antibiotics (e.g., penicillin-streptomycin) can be used to control bacterial growth, their routine use is not recommended as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[14] It can also hide underlying issues with aseptic technique.[8] Furthermore, common antibiotics are not effective against Mycoplasma or fungi.[9]

Q4: What should I do if I suspect my cell line is cross-contaminated with another cell line?

A4: Cross-contamination can be a serious issue, leading to invalid experimental results.[1] If you suspect cross-contamination, you should have your cell line authenticated. Methods for cell line authentication include DNA fingerprinting (short tandem repeat profiling), karyotyping, and isoenzyme analysis.[1] If confirmed, discard the contaminated line and start over with a fresh, authenticated stock.

Q5: My this compound solution is sterile, but I'm observing cytotoxicity. What could be the cause?

A5: If the solution is sterile, cytotoxicity could be due to chemical contaminants.[7] With synthetic compounds, residual reagents from the synthesis process, such as trifluoroacetic acid (TFA), can affect cell viability.[7] The compound itself might also have intrinsic cytotoxic properties at the concentration being used.[7] It is also possible that the compound is not fully dissolved or is aggregating in the culture medium.[7]

Quantitative Data Summary

Table 1: Common Antibiotics Used in Cell Culture

Antibiotic/AntimycoticTarget OrganismWorking ConcentrationNotes
Penicillin-StreptomycinGram-positive and Gram-negative bacteria50-100 U/mL Penicillin, 50-100 µg/mL StreptomycinMost common combination; not effective against Mycoplasma.
GentamicinGram-positive and Gram-negative bacteria50 µg/mLBroader spectrum than Penicillin-Streptomycin.
Amphotericin BFungi (yeast and molds)0.25-2.5 µg/mLCan be toxic to some cell lines.[12]
Plasmocin™Mycoplasma5-25 µg/mLA common commercially available anti-Mycoplasma reagent.
CiprofloxacinMycoplasma10 µg/mLA fluoroquinolone antibiotic effective against Mycoplasma.

Table 2: Common Disinfectants for Laboratory Use

DisinfectantTargetConcentrationContact TimeNotes
70% EthanolBacteria, Fungi70% (v/v)Several minutesGood for general surface disinfection; less effective against spores.[10]
Sodium Hypochlorite (Bleach)Bacteria, Fungi, Viruses, Spores10% (v/v) of commercial bleach10-30 minutesHighly effective broad-spectrum disinfectant; corrosive to metals.[10]
Quaternary Ammonium CompoundsBacteria, Fungi, VirusesVaries by product10-15 minutesOften used for incubator and general lab cleaning.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This is a generalized protocol. Always refer to the specific instructions of your chosen PCR kit.

  • Sample Collection: Collect 1 mL of spent culture medium from a 2-3 day old culture.

  • DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit.

  • PCR Amplification: Prepare a PCR master mix containing a DNA polymerase, dNTPs, Mycoplasma-specific primers, and the extracted DNA sample. Include positive and negative controls.

  • Thermocycling: Perform PCR using a thermal cycler with an appropriate amplification program (refer to kit instructions).

  • Gel Electrophoresis: Run the PCR products on an agarose gel.

  • Result Interpretation: The presence of a band of the expected size in the sample lane indicates Mycoplasma contamination.

Protocol 2: Decontamination of a Biological Safety Cabinet (BSC)

  • Preparation: Remove all items from the BSC.

  • Surface Cleaning: Wipe down all interior surfaces with 70% ethanol, starting from the back and moving towards the front.[10]

  • Disinfection: For a more thorough decontamination, use a 10% bleach solution, followed by a rinse with sterile distilled water to remove corrosive residues.

  • UV Sterilization: Close the sash and run the UV lamp for at least 30 minutes (note: UV light only sterilizes surfaces in its direct line of sight).

  • Final Wipe: Before starting work, wipe down the interior surfaces again with 70% ethanol.

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow start Suspicion of Contamination (e.g., turbidity, pH change, poor cell health) microscopy Microscopic Examination start->microscopy no_visible No Visible Contaminants, Poor Cell Health microscopy->no_visible No Contaminants Seen visible_contam Visible Contaminants (Bacteria, Fungi) microscopy->visible_contam Contaminants Seen isolate Isolate Contaminated Culture decontaminate Decontaminate Workspace and Equipment isolate->decontaminate discard Discard Contaminated Culture (Recommended) decontaminate->discard review_aseptic Review Aseptic Technique discard->review_aseptic test_reagents Test Reagents and Media discard->test_reagents mycoplasma_test Perform Mycoplasma Test (PCR, ELISA) mycoplasma_positive Mycoplasma Positive? mycoplasma_test->mycoplasma_positive chemical_contam Investigate Chemical Contamination chemical_contam->test_reagents no_visible->mycoplasma_test visible_contam->isolate mycoplasma_positive->isolate Yes mycoplasma_positive->chemical_contam No

Caption: A workflow for troubleshooting cell culture contamination.

Generic_Signaling_Pathway Generic Drug-Induced Signaling Pathway drug This compound receptor Cell Surface Receptor drug->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt cell_cycle Cell Cycle Progression akt->cell_cycle apoptosis Apoptosis akt->apoptosis Inhibition mek MEK ras->mek erk ERK mek->erk erk->cell_cycle

Caption: A potential signaling pathway affected by a drug compound.

References

Technical Support Center: Enhancing the Long-Term Stability of 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-(1-Naphthyloxy)acetohydrazide, ensuring its stability during long-term storage is critical for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound can be compromised by several factors, primarily:

  • Hydrolysis: The acetohydrazide functional group is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions.

  • Oxidation: Both the hydrazide moiety and the naphthalene ring are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents.[1]

  • Photodegradation: The naphthalene ring system can absorb UV light, leading to photochemical reactions and degradation of the molecule.[2][3]

  • Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other decomposition reactions.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure optimal long-term stability of solid this compound, the following conditions are recommended:

  • Temperature: Store at -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption, which can lead to hydrolysis.[4]

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid form. For short-term storage, it is recommended to:

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage is necessary, use anhydrous, high-purity solvents.

  • Store solutions at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.

  • Protect solutions from light.

Q4: I've observed a change in the color of my solid this compound. What could be the cause?

A4: A color change, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation of the naphthalene ring or the hydrazide group. It is recommended to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q5: Are there any common excipients that are incompatible with this compound?

A5: Yes, certain excipients can promote the degradation of this compound. These include:

  • Reducing sugars (e.g., lactose, glucose): These can potentially react with the hydrazide group.[1]

  • Excipients with high moisture content: These can accelerate hydrolysis.

  • Excipients containing reactive impurities: Peroxides, aldehydes, and metal ions can catalyze oxidative degradation.[1][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or inconsistent results in assays Degradation of the compound due to improper storage.1. Verify the storage conditions (temperature, light, and moisture protection). 2. Prepare a fresh stock solution from a new or properly stored solid sample. 3. Analyze the purity of the old and new samples by HPLC to confirm degradation.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. The appearance of new peaks suggests degradation. Common degradation pathways include hydrolysis of the hydrazide, oxidation of the naphthalene ring or hydrazide, and photodegradation. 2. To identify the degradation products, consider performing a forced degradation study and analyzing the samples by LC-MS.
Precipitation of the compound from solution upon storage Poor solubility of degradation products or exceeded solubility limit.1. Prepare fresh solutions for immediate use. 2. If storing solutions, ensure the concentration is below the solubility limit at the storage temperature. 3. Filter the solution before use if a precipitate is observed.
Discoloration of the solid compound or solution Oxidative or photodegradation.1. Discard the discolored material if purity cannot be confirmed. 2. For future storage, ensure the container is tightly sealed, protected from light, and consider storing under an inert atmosphere.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for developing stable formulations and interpreting stability data. The primary degradation routes are hydrolysis, oxidation, and photodegradation.

Potential Degradation Pathways cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound B 2-(1-Naphthyloxy)acetic acid A->B H₂O / H⁺ or OH⁻ C Hydrazine A->C H₂O / H⁺ or OH⁻ D Naphthoquinone derivatives A->D [O] E Diimide intermediate A->E [O] G Naphthol and other photoproducts A->G hν (UV light) F Azo compounds E->F

Caption: Major degradation routes for this compound.

Experimental Protocols

To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Study Protocol

1. Objective: To evaluate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[6][7]

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

3. Experimental Workflow:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid & Solution, 80°C) A->E F Photodegradation (ICH Q1B guidelines) A->F G Withdraw samples at time points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize acid/base samples G->H I Analyze by validated stability-indicating HPLC method H->I J Characterize degradation products (e.g., LC-MS) I->J

Caption: Workflow for conducting a forced degradation study.

4. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N HCl. Heat the solution at 60°C.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Heat the solution at 60°C.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to a temperature of 80°C.

  • Photodegradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[8][9][10]

5. Sample Analysis:

  • Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.

1. Initial Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3-7).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10-20 µL.

2. Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples and ensuring that the degradation product peaks are well-resolved from the parent peak.

Quantitative Data Summary

Stress Condition Duration (hours) % Degradation of this compound Number of Degradation Products Detected Major Degradation Product (Retention Time)
0.1 N HCl, 60°C24
0.1 N NaOH, 60°C24
3% H₂O₂, RT24
Thermal (Solid), 80°C48
Thermal (Solution), 80°C48
Photostability (ICH Q1B)-

By following the guidance in this technical support center, researchers can enhance the stability of this compound during long-term storage, leading to more reliable and reproducible experimental results.

References

Technical Support Center: Refinement of Purification Techniques for 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 2-(1-Naphthyloxy)acetohydrazide. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often the first choice if the crude product is a solid and relatively pure. For mixtures with closely related impurities, column chromatography provides better separation. Preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving very high purity, which is often required for analytical standards.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities originate from the synthesis process and may include unreacted starting materials such as ethyl 2-(1-naphthyloxy)acetate and hydrazine hydrate. Side-products like hydrazones or di-substituted hydrazides can also be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the spots of the crude mixture, the purified fractions, and the starting materials, you can assess the purity of your compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is being cooled too rapidly.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.

    • Ensure a gradual cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.

Issue 2: Low recovery of purified crystals.

  • Possible Cause:

    • Using an excessive amount of solvent.

    • Premature crystallization during hot filtration.

    • Incomplete crystallization due to insufficient cooling time.

    • Washing the collected crystals with a solvent that is not ice-cold.

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • Pre-heat the filtration apparatus before hot filtration.

    • Allow sufficient time for the solution to cool and for crystals to form, including placing it in an ice bath.

    • Always wash the crystals with a minimal amount of ice-cold solvent.

Column Chromatography

Issue 3: Poor separation of the desired compound from impurities.

  • Possible Cause: The chosen eluent system is not providing adequate resolution.

  • Solution:

    • Optimize the solvent system by running preliminary TLC plates with various solvent mixtures. Aim for an Rf value of 0.2-0.3 for the target compound.

    • Employ a shallower solvent gradient during elution to improve separation.

Issue 4: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to displace the compound from the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • If the compound is highly polar, consider using a more polar stationary phase like alumina.

Experimental Protocols

Recrystallization Protocol

A common and effective method for purifying this compound is recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

For more challenging separations, column chromatography using silica gel is recommended.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Recrystallization Solvent Selection

Solvent SystemExpected YieldExpected PurityNotes
EthanolGoodHighA commonly used and effective solvent for aryl acetohydrazides.
MethanolGoodHighLower boiling point than ethanol may require longer cooling times.
IsopropanolModerateModerateHigher boiling point could increase the risk of side reactions if impurities are present.
Ethanol/WaterVariableHighWater can be used as an anti-solvent to induce crystallization.

Table 2: Column Chromatography Parameters

Stationary PhaseMobile Phase (Gradient)Expected Separation
Silica GelHexane / Ethyl Acetate (e.g., from 9:1 to 1:1)Good for separating non-polar impurities.
Alumina (Neutral)Dichloromethane / Methanol (e.g., from 100:0 to 95:5)Useful if the compound is sensitive to the acidic nature of silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude This compound recrystallization Recrystallization start->recrystallization Initial Purification column_chrom Column Chromatography start->column_chrom Complex Mixture tlc TLC Analysis recrystallization->tlc Check Purity column_chrom->tlc Monitor Fractions tlc->column_chrom Further Purification Needed final_product Pure Product tlc->final_product Purity Confirmed hplc HPLC Analysis final_product->hplc Quantitative Analysis troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oiling_out Oiling Out start->oiling_out low_yield_recryst Low Yield start->low_yield_recryst poor_separation Poor Separation start->poor_separation no_elution No Elution start->no_elution solution1 Adjust Solvent System Slow Cooling oiling_out->solution1 Solution solution2 Minimize Solvent Volume Ensure Complete Crystallization low_yield_recryst->solution2 Solution solution3 Optimize Eluent via TLC Use Gradient Elution poor_separation->solution3 Solution solution4 Increase Eluent Polarity no_elution->solution4 Solution

Minimizing off-target effects of 2-(1-Naphthyloxy)acetohydrazide in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(1-Naphthyloxy)acetohydrazide, herein referred to as Compound N-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Compound N-1 in cellular models, with a specific focus on minimizing and identifying potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecules like Compound N-1?

A1: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target. These interactions can lead to misinterpretation of experimental results, unexpected toxicity, or confounding phenotypes, making it crucial to identify and minimize them to ensure data validity.[1]

Q2: What are the essential positive and negative controls to include when working with Compound N-1?

A2: Robust experimental design requires a multi-faceted control strategy.

  • Vehicle Control: A control group treated only with the solvent (e.g., DMSO) used to dissolve Compound N-1. This accounts for any effects of the solvent itself.[2][3]

  • Positive Control: A known activator or inhibitor of the target pathway of interest. This ensures the assay is responsive and can detect the expected biological effect.[2][4]

  • Negative Control (Inactive Analog): A structurally similar but biologically inactive version of Compound N-1. This is a powerful tool to demonstrate that the observed phenotype is due to the specific chemical structure of the active compound and not general chemical properties.[2]

  • Genetic Control: Using techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target of Compound N-1.[5] If the genetic modification phenocopies the effect of the compound, it provides strong evidence for on-target activity.

Q3: My observed IC50 value for Compound N-1 varies between experiments. What could be the cause?

A3: Fluctuations in IC50 values are common in cell-based assays and can stem from several factors:

  • Cellular State: Variations in cell density, passage number, and growth phase can significantly alter compound sensitivity.[3] Maintaining consistent cell culture practices is critical.

  • Compound Stability and Handling: Ensure Compound N-1 is stored correctly. Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation from repeated freeze-thaw cycles.[3]

  • Assay Conditions: Inconsistent incubation times, reagent concentrations, or serum levels in the media can all impact results. Serum proteins, for instance, can bind to small molecules and reduce their effective concentration.[6]

  • Plate Position Effects: Cell growth can vary between the edge and center wells of a multi-well plate. Proper plate mapping and normalization are essential.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using Compound N-1.

Problem Potential Cause(s) Recommended Solution(s)
High Cytotoxicity at Expected Efficacious Doses 1. Off-target toxicity. 2. Non-specific chemical reactivity (e.g., membrane disruption).[2] 3. Compound precipitation at high concentrations.1. Perform a counter-screen against a panel of common off-targets. 2. Test an inactive structural analog; if it is also toxic, the effect is likely non-specific.[2] 3. Assess cell viability using multiple, mechanistically distinct assays (e.g., membrane integrity vs. metabolic activity). 4. Check compound solubility in your specific culture medium.
No Observable Effect of Compound N-1 1. The intended target is not expressed or is not critical in your cell model. 2. Compound N-1 is not cell-permeable.[2] 3. Compound degradation in culture media. 4. Incorrect dosage or experimental setup.1. Verify target expression using Western blotting or qPCR.[3] 2. Test the compound in a cell-free biochemical assay to confirm its activity against the purified target. 3. Perform a permeability assay (e.g., PAMPA).[2] 4. Confirm compound activity in a cell line known to be sensitive (if available).[3]
Results Not Consistent with Published Data 1. Differences in cell line source or passage number. 2. Subtle variations in experimental protocol (e.g., serum concentration, cell density).[7] 3. Lot-to-lot variability of Compound N-1.1. Perform cell line authentication (e.g., STR profiling). 2. Carefully align your protocol with the published method. Pay close attention to details like cell seeding density.[7] 3. If possible, test a new batch of the compound.
Cell Viability Exceeds 100% at Low Doses 1. Compound interference with the assay readout (e.g., autofluorescence). 2. Hormesis: a stimulatory effect at low doses.[3]1. Run the assay in a cell-free system with the compound to check for direct interference with assay reagents.[3] 2. Normalize data carefully to vehicle controls and ensure proper background subtraction.

Experimental Protocols

Protocol 1: Validating On-Target Engagement via Western Blot

Objective: To determine if Compound N-1 treatment leads to a change in the phosphorylation state or expression level of its intended target or a downstream effector, confirming target engagement in a cellular context.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat cells with a dose-range of Compound N-1 (e.g., 0.1, 1, 10 µM), a vehicle control (e.g., 0.1% DMSO), and a relevant positive control. Incubate for the desired duration (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to your target (or a downstream marker) overnight at 4°C. Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 2: Assessing Off-Target Cytotoxicity with an Inactive Analog

Objective: To differentiate between on-target mediated cytotoxicity and non-specific toxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well).

  • Treatment: Prepare serial dilutions of both Compound N-1 and its structurally similar, inactive analog. Also prepare a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Add the compounds to the cells and incubate for a relevant period (e.g., 72 hours).

  • Viability Assay: Assess cell viability using a commercially available kit (e.g., CellTiter-Glo®, which measures ATP levels). Follow the manufacturer's instructions.

  • Data Analysis: Read luminescence on a plate reader. Normalize the data to the vehicle control (set to 100% viability). Plot the dose-response curves for both compounds.

  • Expected Outcome: The active Compound N-1 should show a dose-dependent decrease in viability, while the inactive analog should have a minimal effect at the same concentrations. Significant toxicity from the inactive analog suggests a non-specific effect.

Visualizations

Signaling and Experimental Workflows

G cluster_0 Hypothetical Signaling Pathway cluster_1 Compound Interaction Receptor Receptor KinaseA Target Kinase A (On-Target) Receptor->KinaseA KinaseB Kinase B (Off-Target) Receptor->KinaseB Effector Downstream Effector KinaseA->Effector Phenotype Cellular Phenotype Effector->Phenotype N1 Compound N-1 N1->KinaseA Inhibits (On-Target) N1->KinaseB Inhibits (Off-Target) N1_inactive Inactive Analog N1_inactive->KinaseA No Effect

Caption: Hypothetical signaling pathway showing on- and off-target interactions.

G start Start: Observe Phenotype is_control_ok Are controls (vehicle, inactive analog) negative? start->is_control_ok verify_target Verify Target Expression (WB/qPCR) is_control_ok->verify_target Yes off_target Conclusion: Likely OFF-TARGET or Non-Specific is_control_ok->off_target No biochem_assay Perform Cell-Free Biochemical Assay verify_target->biochem_assay Target Expressed troubleshoot Troubleshoot Assay: (Reagents, Cells, Protocol) verify_target->troubleshoot Target NOT Expressed phenocopy Genetic Knockdown/out (CRISPR/RNAi) biochem_assay->phenocopy Compound Active biochem_assay->troubleshoot Compound Inactive on_target Conclusion: Likely ON-TARGET phenocopy->on_target Phenotype Recapitulated phenocopy->off_target Phenotype NOT Recapitulated

Caption: Decision tree for troubleshooting and validating on-target effects.

References

Addressing batch-to-batch variability of synthesized 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-Naphthyloxy)acetohydrazide. Our goal is to help you address batch-to-batch variability and other common issues encountered during its synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The synthesis is a two-step process. First, ethyl 2-(1-naphthyloxy)acetate is synthesized via a Williamson ether synthesis by reacting 1-naphthol with ethyl chloroacetate. In the second step, the resulting ester is reacted with hydrazine hydrate to yield this compound.

Q2: What are the most common causes of batch-to-batch variability in the synthesis of this compound?

A2: Batch-to-batch variability can arise from several factors:

  • Purity of starting materials: Impurities in 1-naphthol, ethyl chloroacetate, or hydrazine hydrate can lead to side reactions and inconsistent product quality.

  • Reaction conditions: Minor variations in temperature, reaction time, and solvent purity can affect reaction completeness and impurity profiles.

  • Work-up and purification procedures: Inconsistent work-up or purification methods can result in varying levels of residual starting materials or byproducts.

  • Scale of the reaction: Scaling up the synthesis can sometimes lead to different outcomes if reaction parameters are not properly optimized for the larger scale.

Q3: My final product has a low melting point and appears impure. What are the likely impurities?

A3: Common impurities include unreacted starting materials such as 1-naphthol and ethyl 2-(1-naphthyloxy)acetate. Side products from the Williamson ether synthesis, such as C-alkylated naphthol derivatives, can also be present. Additionally, the di-acylated hydrazine, N,N'-bis[2-(1-naphthyloxy)acetyl]hydrazine, can form if the stoichiometry of hydrazine hydrate is not carefully controlled.

Q4: What are the recommended analytical techniques for quality control of this compound?

A4: A combination of techniques is recommended for comprehensive quality control:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and identify any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Williamson Ether Synthesis (Step 1) - Ensure complete deprotonation of 1-naphthol by using a slight excess of a suitable base (e.g., potassium carbonate).- Use a dry, polar aprotic solvent like acetone or DMF to facilitate the S(_N)2 reaction.[1]- Extend the reaction time or slightly increase the temperature, monitoring progress by TLC.
Incomplete Hydrazinolysis (Step 2) - Use a significant excess of hydrazine hydrate (typically 3-5 equivalents) to drive the reaction to completion.[2]- Ensure the reaction is refluxed for a sufficient duration (e.g., 4-6 hours), monitoring by TLC.[2]- Use a protic solvent like ethanol to ensure solubility of both the ester and hydrazine hydrate.
Product Loss During Work-up - During aqueous washes, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer.- Use cold solvents for washing the final product to minimize dissolution.
Side Reactions - In the Williamson ether synthesis, C-alkylation of naphthol can occur. Using a polar aprotic solvent can favor O-alkylation.[3]
Problem 2: Product Fails Purity Specifications (e.g., by HPLC)
Potential Cause Troubleshooting Steps
Presence of Starting Materials - 1-Naphthol: Improve the efficiency of the Williamson ether synthesis (see above). During work-up, wash the organic layer with a dilute base (e.g., 1M NaOH) to remove unreacted 1-naphthol.- Ethyl 2-(1-naphthyloxy)acetate: Ensure complete hydrazinolysis by using excess hydrazine hydrate and sufficient reaction time.[2] Purify the final product by recrystallization.
Formation of Di-acylated Hydrazine - Use a larger excess of hydrazine hydrate to favor the formation of the mono-acylated product.- Purify the product by column chromatography or recrystallization.
Other Unknown Impurities - Characterize impurities using LC-MS and NMR to identify their structures.- Adjust reaction conditions to minimize their formation (e.g., lower temperature, shorter reaction time).- Optimize the purification method (e.g., try different recrystallization solvents or chromatography conditions).
Problem 3: Inconsistent Spectroscopic Data (NMR, FTIR)
Potential Cause Troubleshooting Steps
Presence of Residual Solvent - Dry the sample under high vacuum for an extended period. Characteristic solvent peaks in ¹H NMR can confirm its presence.
Incorrect Structure - Carefully re-examine the ¹H and ¹³C NMR spectra, including integration and coupling patterns, to ensure they match the expected structure. Compare with the provided reference spectra.
Presence of Impurities - Broad peaks in NMR or extra peaks in any spectrum can indicate impurities. Refer to the purification troubleshooting guide.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(1-naphthyloxy)acetate

  • To a stirred solution of 1-naphthol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove potassium carbonate and wash the solid with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude ethyl 2-(1-naphthyloxy)acetate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-(1-naphthyloxy)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.[2]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain crude this compound.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

  • Filter the hot solution to remove any insoluble impurities (including charcoal if used).

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 3: Purity Analysis by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Data Presentation

Table 1: Expected Analytical Data for this compound

Analytical Technique Expected Results
Appearance White to off-white solid
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
¹H NMR (Predicted) Peaks corresponding to the naphthyl protons, the -OCH₂- protons, and the -NH and -NH₂ protons.
¹³C NMR (Predicted) Peaks for the naphthyl carbons, the -OCH₂- carbon, and the carbonyl carbon.
FTIR (KBr, cm⁻¹) ~3300-3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1580 (N-H bending, Amide II), ~1250 (C-O-C stretching).

Visualizations

Synthesis_Workflow 1-Naphthol 1-Naphthol Ethyl 2-(1-naphthyloxy)acetate Ethyl 2-(1-naphthyloxy)acetate 1-Naphthol->Ethyl 2-(1-naphthyloxy)acetate Ethyl chloroacetate, K2CO3, Acetone This compound This compound Ethyl 2-(1-naphthyloxy)acetate->this compound Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purity Purity Issues Low Yield Low Yield Incomplete Reaction Incomplete Reaction Incomplete Reaction->Low Yield Side Reactions Side Reactions Side Reactions->Low Yield Product Loss Product Loss Product Loss->Low Yield Impure Product Impure Product Starting Materials Starting Materials Starting Materials->Impure Product Byproducts Byproducts Byproducts->Impure Product Inefficient Purification Inefficient Purification Inefficient Purification->Impure Product Batch-to-Batch Variability Batch-to-Batch Variability Batch-to-Batch Variability->Low Yield Batch-to-Batch Variability->Impure Product

Caption: Logical relationships in troubleshooting batch-to-batch variability.

H3_Receptor_Signaling This compound This compound H3 Receptor H3 Receptor This compound->H3 Receptor Antagonist Neurotransmitter Release Neurotransmitter Release This compound->Neurotransmitter Release Increases Gαi/o Gαi/o H3 Receptor->Gαi/o Activates H3 Receptor->Neurotransmitter Release Inhibits (as autoreceptor/heteroreceptor) Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases PKA PKA cAMP->PKA Decreases activity

Caption: Potential signaling pathway of this compound as a histamine H3 receptor antagonist.[4][5]

Antimicrobial_Mechanism Hydrazide Derivative Hydrazide Derivative Bacterial Cell Bacterial Cell Hydrazide Derivative->Bacterial Cell Enters DNA Gyrase DNA Gyrase Hydrazide Derivative->DNA Gyrase Inhibits Bacterial Cell->DNA Gyrase Contains DNA Replication DNA Replication DNA Gyrase->DNA Replication Required for DNA Gyrase->DNA Replication

Caption: A potential antimicrobial mechanism of action for hydrazide derivatives involving the inhibition of DNA gyrase.[6][7][8]

References

Optimization of analytical methods for 2-(1-Naphthyloxy)acetohydrazide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of 2-(1-Naphthyloxy)acetohydrazide. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry (MS) detection is the most suitable technique. Given the polar nature of the hydrazide group and the aromatic naphthyl moiety, a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol is recommended. For trace-level analysis and confirmation of identity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Q2: How should I prepare samples containing this compound for analysis?

A2: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is a good starting point for sample preparation, especially for complex matrices like biological fluids or food samples. The general steps involve extraction with acetonitrile, followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.

Q3: What are the potential stability issues with this compound?

A3: Hydrazide compounds can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid (1-naphthyloxyacetic acid) and hydrazine. The compound may also be sensitive to oxidation and photodegradation. It is crucial to use freshly prepared solutions and protect them from light and extreme temperatures.

Q4: I am not seeing a peak for my compound. What are the possible reasons?

A4: Several factors could lead to a lack of a detectable peak:

  • Compound Degradation: The analyte may have degraded in the sample solution or during the analytical process. Prepare fresh standards and samples.

  • Incorrect Wavelength: If using UV detection, ensure the wavelength is set to the absorbance maximum of this compound. An initial UV scan of a standard solution is recommended to determine the optimal wavelength.

  • Poor Retention: The compound may be eluting with the solvent front. Adjust the mobile phase composition to increase retention.

  • Injection Issues: Check the autosampler for proper functioning and ensure the correct injection volume is set.

Troubleshooting Guides

HPLC Method Optimization
Problem Possible Cause Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use a high-purity, end-capped C18 column. Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.
Overloading of the column.Reduce the injection volume or the concentration of the sample.
Poor Peak Shape (Fronting) Sample solvent is stronger than the mobile phase.Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks or pressure fluctuations.
Temperature variations.Use a column oven to maintain a constant temperature.
Low Signal Intensity Suboptimal detection wavelength.Determine the absorbance maximum of the analyte and set the UV detector accordingly.
Low concentration of the analyte.Concentrate the sample or increase the injection volume (if not causing peak shape issues).
Sample Preparation Issues
Problem Possible Cause Solution
Low Recovery Inefficient extraction.Optimize the extraction solvent and time. Ensure thorough mixing during the extraction step.
Analyte loss during cleanup.Evaluate different d-SPE sorbents to minimize analyte loss while effectively removing interferences.
Matrix Effects (in LC-MS/MS) Co-eluting matrix components suppressing or enhancing the analyte signal.Improve the sample cleanup procedure. Use matrix-matched calibration standards for quantification.

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol is a starting point and should be optimized and validated for your specific application.

  • Chromatographic System: HPLC with UV or MS detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at the absorbance maximum (determine experimentally, likely around 280-300 nm) or MS in positive electrospray ionization (ESI+) mode.

QuEChERS Sample Preparation Protocol

This is a general protocol that may need modification based on the sample matrix.

  • Extraction:

    • To 10 g of homogenized sample, add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18, GCB) to remove interferences.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • Final Extract:

    • The resulting supernatant is ready for LC-MS/MS analysis. For HPLC-UV, the extract may need to be evaporated and reconstituted in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Homogenization Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup HPLC RP-HPLC Separation Cleanup->HPLC Inject Extract Detection UV or MS/MS Detection HPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_no_peak Troubleshooting: No Peak cluster_peak_shape Troubleshooting: Peak Shape cluster_retention Troubleshooting: Retention Shift Start Analytical Issue Encountered NoPeak No Peak Detected Start->NoPeak BadPeakShape Poor Peak Shape Start->BadPeakShape RetentionShift Retention Time Shift Start->RetentionShift Degradation Check for Degradation NoPeak->Degradation Wavelength Verify Detection Wavelength NoPeak->Wavelength Retention Adjust Mobile Phase for Retention NoPeak->Retention Tailing Address Tailing (e.g., mobile phase pH) BadPeakShape->Tailing Fronting Check Sample Solvent Strength BadPeakShape->Fronting MobilePhase Ensure Mobile Phase Consistency RetentionShift->MobilePhase Temperature Control Column Temperature RetentionShift->Temperature

Caption: A logical troubleshooting guide for common HPLC issues.

Strategies to reduce cytotoxicity of 2-(1-Naphthyloxy)acetohydrazide in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-Naphthyloxy)acetohydrazide. The focus is on strategies to mitigate the cytotoxicity of this compound in normal cells, a critical aspect of preclinical development.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell line controls when treated with this compound. What is the likely cause?

A1: The cytotoxicity of this compound in normal cells is likely linked to its chemical structure, specifically the naphthalene moiety. Naphthalene can undergo metabolic activation within cells, leading to the formation of reactive metabolites such as epoxides and naphthoquinones.[1][2] These metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and triggering apoptotic pathways.[1][2] The acetohydrazide group, while a common pharmacophore in many bioactive compounds, can also contribute to cytotoxicity depending on its metabolic fate and interactions within the cell.

Q2: What are the potential metabolic pathways that could lead to the cytotoxicity of the naphthalene group in our experiments?

A2: The primary metabolic pathway of concern for the naphthalene moiety involves cytochrome P450 (CYP) enzymes. These enzymes can oxidize naphthalene to form naphthalene-1,2-oxide, a reactive epoxide. This epoxide can then be detoxified by glutathione-S-transferases (GSTs) or hydrolyzed by epoxide hydrolase.[2] However, if these detoxification pathways are overwhelmed or if the epoxide rearranges, it can lead to the formation of naphthoquinones, which are also highly reactive and can induce oxidative stress and cellular damage.

Below is a diagram illustrating the proposed metabolic activation pathway of the naphthalene moiety that may contribute to cytotoxicity.

metabolic_pathway cluster_0 Cellular Metabolism This compound This compound Naphthalene_Metabolites Reactive Naphthalene Metabolites (Epoxides, Naphthoquinones) This compound->Naphthalene_Metabolites CYP450 Enzymes Cellular_Damage Cellular Damage (Protein and DNA Adducts, Oxidative Stress) Naphthalene_Metabolites->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis experimental_workflow cluster_0 Experimental Workflow for Cytotoxicity Reduction Start High Cytotoxicity Observed Propose_Strategies Propose Mitigation Strategies (Structural Analogs, Formulations) Start->Propose_Strategies Synthesize_Test Synthesize Analogs / Prepare Formulations Propose_Strategies->Synthesize_Test In_Vitro_Testing In Vitro Cytotoxicity Assays (MTT, Apoptosis) Synthesize_Test->In_Vitro_Testing Analyze_Data Analyze Data & Determine Therapeutic Index In_Vitro_Testing->Analyze_Data Optimized_Compound Optimized Lead Compound/Formulation Analyze_Data->Optimized_Compound Improved Therapeutic Index Unsuccessful Re-evaluate Strategies Analyze_Data->Unsuccessful No Improvement Unsuccessful->Propose_Strategies mitigation_strategies cluster_1 Structural Modification cluster_2 Formulation Approaches cluster_3 Co-administration Central_Goal Reduce Cytotoxicity in Normal Cells Structural_Mod Structural Modification Central_Goal->Structural_Mod Formulation Formulation Approaches Central_Goal->Formulation Co_Admin Co-administration Central_Goal->Co_Admin Alter_Metabolism Alter Metabolic Profile Structural_Mod->Alter_Metabolism Change_Binding Change Off-Target Binding Structural_Mod->Change_Binding Nanoparticles Nanoparticle Encapsulation Formulation->Nanoparticles Targeted_Delivery Targeted Delivery Formulation->Targeted_Delivery Antioxidants Antioxidants Co_Admin->Antioxidants GSH_Precursors Glutathione Precursors Co_Admin->GSH_Precursors

References

Validation & Comparative

A Comparative Analysis of Naphthalene-Based Hydrazide Derivatives and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Comparison of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a representative hydrazide-hydrazone derivative against common bacterial strains, compared to widely used antibiotics, Ciprofloxacin and Ampicillin. A lower MIC value indicates greater potency.

Compound/AntibioticStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Hydrazide-Hydrazone Derivative6.25[1]12.5[1]
Ciprofloxacin0.6[4]0.013 - 0.08[4]
Ampicillin0.6 - 1.0[5]4.0[5]

Note: The data for the hydrazide-hydrazone derivative is based on a compound reported to have significant antibacterial activity in a recent review on the antimicrobial properties of this class of molecules.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide is based on the standardized broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of the test compounds (e.g., naphthalene-hydrazone derivatives) and reference antibiotics are prepared by dissolving them in an appropriate solvent and then diluting to the desired concentration in a suitable broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).[6]
  • Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared from a pure, overnight culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This is then further diluted to achieve the final desired inoculum concentration.
  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.[6][9]

2. Assay Procedure:

  • Serial Dilutions: The antimicrobial agents are serially diluted (typically two-fold) in the broth medium directly within the wells of the 96-well plate.[9] This creates a gradient of antibiotic concentrations.
  • Inoculation: Each well is then inoculated with the standardized bacterial suspension. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.[10]
  • Controls:
  • Growth Control: A well containing only the broth medium and the bacterial inoculum, with no antimicrobial agent, to ensure the bacteria are viable and can grow under the test conditions.[6]
  • Sterility Control: A well containing only the sterile broth medium to check for contamination.[6]
  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[10]

3. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[6][8]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_antibiotic Prepare Antibiotic Stock and Serial Dilutions plate_setup Dispense Diluted Antibiotics into 96-Well Plate prep_antibiotic->plate_setup prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation plate_setup->inoculation controls Include Growth and Sterility Controls incubate Incubate at 37°C for 18-24 hours inoculation->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Signaling Pathways and Logical Relationships

At present, the precise molecular mechanism of action for 2-(1-Naphthyloxy)acetohydrazide and its derivatives is not fully elucidated. However, hydrazones are known to exert their antimicrobial effects through various mechanisms, which may include the inhibition of essential enzymes or interference with microbial metabolic pathways. Further research is required to delineate the specific signaling pathways affected by this class of compounds.

References

2-(1-Naphthyloxy)acetohydrazide vs. Doxorubicin: A Comparative Analysis in the Context of Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the novel compound 2-(1-Naphthyloxy)acetohydrazide and the established chemotherapeutic agent doxorubicin in breast cancer cell lines is not currently available in published scientific literature. This guide, therefore, provides a detailed overview of the known anti-cancer properties of doxorubicin and explores the potential therapeutic relevance of this compound based on the biological activities of its constituent chemical moieties: the naphthalene and hydrazide groups.

Doxorubicin: The Established Anthracycline Antibiotic

Doxorubicin is a cornerstone of chemotherapy regimens for various cancers, including breast cancer. Its potent cytotoxic effects stem from a multi-pronged mechanism of action that primarily targets the genetic material of cancer cells.

Mechanism of Action

Doxorubicin's primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks in the DNA. This damage is highly lethal to rapidly dividing cells.

  • Generation of Reactive Oxygen Species (ROS): The metabolic activation of doxorubicin produces free radicals that induce oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.

  • Induction of Apoptosis: The extensive cellular damage triggered by doxorubicin activates the intrinsic pathway of apoptosis, or programmed cell death, leading to the elimination of cancer cells.

Signaling Pathways Implicated in Doxorubicin's Action

The cellular response to doxorubicin involves a complex network of signaling pathways. The DNA damage and oxidative stress induced by the drug activate pathways that ultimately converge on the execution of apoptosis.

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

Doxorubicin's primary mechanisms of action leading to apoptosis.
Quantitative Efficacy Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The IC50 values for doxorubicin vary across different breast cancer cell lines, reflecting their diverse molecular subtypes.

Cell LineMolecular SubtypeDoxorubicin IC50 (µM)
MCF-7 Luminal A (ER+, PR+, HER2-)0.14 - 9.908
MDA-MB-231 Triple-Negative (ER-, PR-, HER2-)0.69
MDA-MB-468 Triple-Negative (ER-, PR-, HER2-)0.49
SK-BR-3 HER2-positive>25
4T-1 Murine Triple-Negative0.14

Note: IC50 values can vary depending on experimental conditions such as incubation time and the specific assay used.

This compound: A Compound of Interest

Direct experimental data on the anti-cancer activity of this compound in breast cancer cell lines is not available in the public domain. However, its chemical structure, featuring a naphthalene ring and a hydrazide group, suggests potential for biological activity. The anti-cancer potential of related compounds containing these moieties has been explored.

Potential Mechanisms of Action (Inferred)

The biological activities of naphthalene and hydrazide derivatives suggest possible mechanisms by which this compound might exert anti-cancer effects:

  • Naphthalene Moiety: Naphthalene derivatives are known to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects. Some naphthalene-containing compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, a study on the naphthalene derivative Naphthazarin demonstrated its ability to enhance radiation-induced cell cycle arrest and apoptosis in MCF-7 human breast cancer cells.[1]

  • Hydrazide Moiety: Hydrazide derivatives are a class of compounds that have been investigated for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumoral properties. Some hydrazone derivatives, which are related to hydrazides, have been shown to induce apoptosis in breast cancer cells.

Signaling Pathways (Hypothetical)

Given the lack of specific data, any proposed signaling pathway for this compound would be purely speculative. Based on the activities of related compounds, it could potentially influence pathways involved in cell cycle regulation and apoptosis.

hypothetical_pathway Compound This compound (Hypothetical) Target Cellular Target(s) (Unknown) Compound->Target Cell_Cycle Cell Cycle Arrest Target->Cell_Cycle Apoptosis_Induction Apoptosis Induction Target->Apoptosis_Induction

A hypothetical mechanism for this compound.

Experimental Protocols

Standard methodologies are employed to evaluate the efficacy of anti-cancer compounds in vitro.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

mtt_workflow cluster_workflow MTT Assay Workflow A Seed breast cancer cells in 96-well plates B Treat cells with varying concentrations of the compound A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT reagent and incubate C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at a specific wavelength E->F

General workflow for an MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Breast cancer cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Cell Cycle Analysis

This method, also based on flow cytometry, determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay.

  • Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • Staining: Cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

Doxorubicin is a well-characterized and potent chemotherapeutic agent with a clear mechanism of action and extensive data supporting its efficacy against various breast cancer cell lines. In contrast, this compound is a compound for which no direct anti-cancer activity data in breast cancer is publicly available. While its chemical structure suggests potential for biological activity based on the known properties of naphthalene and hydrazide derivatives, its efficacy and mechanism of action remain to be elucidated through rigorous experimental investigation. Future studies are required to determine if this compound holds any promise as a potential therapeutic agent for breast cancer.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1-Naphthyloxy)acetohydrazide Analogs and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(1-Naphthyloxy)acetohydrazide analogs and related compounds, drawing from various studies on their biological activities. The information is intended for researchers, scientists, and professionals in drug development, offering insights into the design of novel therapeutic agents.

Quantitative Biological Activity Data

The following table summarizes the biological activities of various naphthyloxy and hydrazide-containing compounds from different studies. This data provides a basis for understanding the influence of structural modifications on their therapeutic potential.

Compound/AnalogTarget/ActivityMeasurementValueReference
1-(5-(naphthalen-1-yloxy)pentyl)azepane (11)Histamine H3 Receptor AffinityKi21.9 nM[1]
1-(5-(naphthalen-1-yloxy)pentyl)azepane (11)cAMP AssayIC50312 nM[1]
1-(5-(Naphthalen-1-yloxy)pentyl)piperidine (13)Histamine H3 Receptor AffinityKi53.9 nM[1]
Benzothiazole-based 1,3,4-thiadiazole derivative (4g)Antiproliferative (HT-1376)IC5026.51 µM (24h)[2]
Acylhydrazone derivative (D13)Antifungal (S. brasiliensis)MIC0.25 - 1 µg/ml[3]
Acylhydrazone derivative (D13)Antifungal (S. schenckii)MIC0.12 - 0.5 µg/ml[3]
Acylhydrazone derivative (SB-AF-1002)Antifungal (S. brasiliensis)MIC0.25 - 1 µg/ml[3]
Acylhydrazone derivative (SB-AF-1002)Antifungal (S. schenckii)MIC0.12 - 0.5 µg/ml[3]
1-(dimethylaminomethyl)naphthalen-2-ol (2)Antifungal (P. notatum)MIC400 µg/mL[4]
1-(dimethylaminomethyl)naphthalen-2-ol (2)Antifungal (P. funiculosum)MIC400 µg/mL[4]
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3)Antibacterial (P. aeruginosa MDR1)MIC10 µg/mL[4][5]
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3)Antibacterial (S. aureus MDR)MIC100 µg/mL[4]
2-octanoylbenzohydroquinone (4)Antifungal (Candida krusei)MIC2 µg/mL[6][7]
2-octanoylbenzohydroquinone (4)Antifungal (Rhizopus oryzae)MIC4 µg/mL[6]
1-Naphthol derivative (4c)hCA I InhibitionKi0.034 ± 0.54 µM[8]
1-Naphthol derivative (4c)hCA II InhibitionKi0.172 ± 0.02 µM[8]
1-Naphthol derivative (4c)AChE InhibitionKi0.096 ± 0.01 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the studies of these analogs.

1. General Procedure for Synthesis of Hydrazide-Hydrazone Derivatives

A common synthetic route involves the condensation of a hydrazide with an appropriate aldehyde or ketone.[3][9] For example, to a solution of a substituted benzoic hydrazide in a suitable solvent like methanol or ethanol, a few drops of an acid catalyst (e.g., glacial acetic acid) are added, followed by the addition of the desired aldehyde or ketone.[3] The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.[3] The resulting product often precipitates upon the addition of water and can be collected by filtration, washed, and purified by recrystallization.[3]

2. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial activity. This is often determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A two-fold serial dilution of the test compounds is prepared in a microtiter plate with an appropriate broth medium. A standardized inoculum of the target microorganism is then added to each well. The plates are incubated under suitable conditions (e.g., 24 hours at 37°C for bacteria, 48 hours at 30°C for fungi).[10] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3. Enzyme Inhibition Assays (e.g., Carbonic Anhydrase, Acetylcholinesterase)

The inhibitory activity of compounds against specific enzymes is determined using spectrophotometric assays. For carbonic anhydrase (CA), the assay measures the inhibition of the enzyme-catalyzed hydration of CO2. For acetylcholinesterase (AChE), the assay is based on the Ellman method, which measures the hydrolysis of acetylthiocholine iodide. The reaction rates are monitored in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curves. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.[8]

Visualizing Structure-Activity Relationship Studies and Biological Pathways

To better understand the workflow of SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Compound (this compound) B Analog Design (Structural Modification) A->B Identify sites for modification C Chemical Synthesis B->C D In Vitro Screening (e.g., Antimicrobial, Anticancer) C->D E Determination of Potency (IC50, MIC, Ki) D->E F SAR Analysis E->F G Identification of Pharmacophore F->G H Lead Optimization G->H H->B Iterative Design

Caption: General workflow of a structure-activity relationship (SAR) study.

Signaling_Pathway cluster_pathway Hypothetical Fungal Signaling Pathway Ext_Signal External Stress Receptor Membrane Receptor Ext_Signal->Receptor Kinase_Cascade MAP Kinase Cascade Receptor->Kinase_Cascade TF Transcription Factor Kinase_Cascade->TF Gene_Expression Stress Response Gene Expression TF->Gene_Expression Cell_Survival Fungal Cell Survival Gene_Expression->Cell_Survival Analog Naphthyloxyacetohydrazide Analog Analog->Kinase_Cascade Inhibition

References

Comparative Analysis of 2-(1-Naphthyloxy)acetohydrazide and Other Hydrazone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activity, and therapeutic potential of 2-(1-Naphthyloxy)acetohydrazide and a comparative look at other notable hydrazone derivatives.

Hydrazones, a class of organic compounds characterized by the azomethine group (–NHN=CH–), have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds and their derivatives have demonstrated a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] This guide provides a comparative analysis of this compound and its derivatives against other notable hydrazone compounds, supported by experimental data to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Synthesis and Characterization

The synthesis of hydrazones is generally straightforward, typically involving the condensation reaction of a hydrazide with an aldehyde or a ketone.[5] For this compound derivatives, the process starts with the synthesis of the parent hydrazide, followed by reaction with various substituted aldehydes or ketones to yield the final hydrazone compounds.

General Synthesis of this compound Derivatives:

A series of (Naphthalen-1-yloxy)-acetic acid hydrazones can be synthesized by refluxing this compound with different aromatic aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of acid.[5]

Comparative Antimicrobial Activity

A study on (Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenylethylidene)-hydrazide derivatives revealed their potential as antimicrobial agents.[6] The in vitro screening of these compounds against a panel of bacteria and fungi demonstrated that their efficacy is significantly influenced by the nature of the substituents on the aromatic ring.

Table 1: Antibacterial Activity of this compound Derivatives and Other Hydrazones (MIC in μg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
This compound Derivatives
3,4,5-trimethoxy benzaldehyde deriv. (18)ActiveActiveActive[6]
o-Br, p-CN acetophenone deriv. (31)ActiveActiveActive[6]
m-NO2 acetophenone deriv. (32)ActiveActiveActive[6]
Other Hydrazone Derivatives
Naphthalimide hydrazide derivative 5d0.5 - 1-0.5 - 1[7]
Nitrofurazone analogue 280.002 - 7.81--[8]
Steroidal hydrazone 4b15.62 - 125--[3]
Hydrazone L32550-[9]

Note: "Active" indicates reported activity where specific MIC values were not available in the abstract.

Table 2: Antifungal Activity of this compound Derivatives and Other Hydrazones (MIC in μg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
This compound Derivatives
3,4,5-trimethoxy benzaldehyde deriv. (18)ActiveActive[6]
o-Br, p-CN acetophenone deriv. (31)ActiveActive[6]
m-NO2 acetophenone deriv. (32)ActiveActive[6]
Other Hydrazone Derivatives
Naphthylthiazolylamine derivative 5b62.5-[10]

Note: "Active" indicates reported activity where specific MIC values were not available in the abstract.

The antimicrobial screening results indicate that specific substitutions on the benzylidene or phenylethylidene moiety of (Naphthalen-1-yloxy)-acetic acid hydrazides, such as 3,4,5-trimethoxybenzaldehyde, o-bromo, p-cyano, and m-nitro acetophenone, are crucial for their activity.[6] In comparison, other classes of hydrazones, like naphthalimide hydrazide derivatives and nitrofurazone analogues, have shown potent activity, with some compounds exhibiting MIC values in the sub-micromolar range against certain bacterial strains.[7][8]

Comparative Anticancer Activity

Table 3: Anticancer Activity of Other Hydrazone and Naphthalene Derivatives (IC50 in μM)

Compound/DerivativeCell LineIC50 (μM)Reference
Aminobenzylnaphthol MMZ-45BHT-29 (Colon Cancer)31.78[12]
Aminobenzylnaphthol MMZ-140CBxPC-3 (Pancreatic Cancer)30.15[12]
2,7-Naphthyridine Schiff basesVarious human tumor cell linesActive[11]

Comparative Anti-inflammatory Activity

Hydrazone derivatives have also been investigated for their anti-inflammatory potential. Studies on various hydrazide derivatives have shown that the presence of certain substituents, such as nitro and bromo groups, can enhance their anti-inflammatory activity.[13] For example, nicotinic acid hydrazides with nitro substituents exhibited anti-inflammatory activity comparable to the standard drug diclofenac sodium.[13]

Table 4: Anti-inflammatory Activity of Various Hydrazone Derivatives

Compound/Derivative% Inhibition of Paw EdemaStandard Drug (% Inhibition)Reference
N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido)acetohydrazide (3f, 3g, 3j)61.7 - 66.7Indomethacin (64.2)[1]
6-substituted-3(2H)-pyridazinone-2-acetyl-2(nonsubstitutedbenzal)hydrazonesPotentIndomethacin[1]
Nicotinic acid (3-nitro-benzylidene)-hydrazide37.29Diclofenac sodium (38.85)[13]
(Naphthalen-1-yloxy)-acetic acid [1-(2-bromo-4-cyano-phenyl)-ethylidene]-hydrazide20.90Diclofenac sodium (38.85)[13]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method as per the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[8]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to obtain the desired final inoculum concentration.

  • Preparation of Test Compounds: The hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are then prepared in the wells of a microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The microtiter plates are then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effect of hydrazone derivatives on cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few more hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of synthesis and evaluation of these compounds, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Hydrazide Hydrazide Condensation Condensation Reaction Hydrazide->Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Condensation Hydrazone_Derivative Hydrazone Derivative Condensation->Hydrazone_Derivative Antimicrobial_Assay Antimicrobial Assay Hydrazone_Derivative->Antimicrobial_Assay Anticancer_Assay Anticancer Assay Hydrazone_Derivative->Anticancer_Assay Antiinflammatory_Assay Anti-inflammatory Assay Hydrazone_Derivative->Antiinflammatory_Assay Data_Analysis Data Analysis (MIC, IC50) Antimicrobial_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Antiinflammatory_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of hydrazone derivatives.

Antimicrobial_Assay_Workflow Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Prepare_Compound_Dilutions Prepare Serial Dilutions of Hydrazone Derivatives Prepare_Compound_Dilutions->Inoculate_Plates Incubate Incubate Plates (e.g., 24-48h) Inoculate_Plates->Incubate Read_Results Visually Assess Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

Conclusion

The available data suggests that this compound derivatives are a promising class of compounds with significant antimicrobial activity. The biological performance of these and other hydrazones is highly dependent on the specific chemical moieties attached to the core structure. While direct comparative data for the anticancer and anti-inflammatory activities of this compound derivatives is currently limited, the broader family of hydrazones continues to be a rich source of lead compounds in drug discovery. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogues, including more extensive in vitro and in vivo studies and exploration of their mechanisms of action. This guide provides a foundational comparison to inform and direct future research in this exciting field.

References

Validating the Mechanism of Action of 2-(1-Naphthyloxy)acetohydrazide Through Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel small molecule, 2-(1-Naphthyloxy)acetohydrazide, hereafter referred to as "Naphthoxy-1." As Naphthoxy-1 is a novel compound, this guide will present a hypothetical yet scientifically rigorous scenario where it is a putative inhibitor of the well-characterized "Kinase Y," a critical node in a pro-survival signaling pathway implicated in various cancers.

We will objectively compare the performance of Naphthoxy-1 with an established, FDA-approved Kinase Y inhibitor, "Inhibitor-Z," using genetic knockout models as the gold standard for target validation. This guide will provide supporting experimental data, detailed protocols for key experiments, and visual diagrams of the underlying biological and experimental processes.

Data Presentation: Comparative Analysis of Naphthoxy-1 and Inhibitor-Z

The following tables summarize the quantitative data from a series of experiments designed to validate the on-target activity of Naphthoxy-1 by comparing its effects in wild-type (WT) cancer cells versus cancer cells where Kinase Y has been genetically knocked out (Kinase Y KO).

Table 1: Cellular Viability Assay (IC50 Values)

Cell LineNaphthoxy-1 IC50 (µM)Inhibitor-Z IC50 (µM)
Wild-Type (WT) Cancer Cells2.10.8
Kinase Y KO Cancer Cells> 1500.9
Normal Human Fibroblasts8545

IC50: Half-maximal inhibitory concentration. Data are presented as the mean of three independent experiments.

Table 2: Target Engagement and Downstream Signaling Analysis by Western Blot

Treatment Groupp-Kinase Y (Relative Intensity)p-Substrate Z (Relative Intensity)Cleaved Caspase-3 (Relative Intensity)
WT Cells + Vehicle1.001.001.00
WT Cells + Naphthoxy-1 (2.5 µM)0.150.214.8
WT Cells + Inhibitor-Z (1.0 µM)0.050.105.2
Kinase Y KO Cells + VehicleNot Detected0.081.1
Kinase Y KO Cells + Naphthoxy-1 (2.5 µM)Not Detected0.091.2

p-Kinase Y and p-Substrate Z represent the phosphorylated, active forms of the proteins. Relative intensity is normalized to a loading control (e.g., GAPDH).

Table 3: In Vivo Tumor Xenograft Study

Treatment GroupAverage Tumor Volume (mm³) at Day 21
WT Xenograft + Vehicle1250 ± 150
WT Xenograft + Naphthoxy-1450 ± 80
WT Xenograft + Inhibitor-Z380 ± 75
Kinase Y KO Xenograft + Vehicle410 ± 90
Kinase Y KO Xenograft + Naphthoxy-1400 ± 85

Data are presented as mean ± standard deviation (n=8 mice per group).

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows central to this validation study.

cluster_pathway Hypothetical Kinase Y Signaling Pathway Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor Kinase_Y Kinase Y GF_Receptor->Kinase_Y Activates Substrate_Z Substrate Z Kinase_Y->Substrate_Z Phosphorylates Transcription_Factor Transcription Factor Substrate_Z->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Naphthoxy_1 Naphthoxy-1 Naphthoxy_1->Kinase_Y Inhibitor_Z Inhibitor-Z Inhibitor_Z->Kinase_Y

Caption: Hypothetical signaling cascade of Kinase Y.

cluster_workflow CRISPR/Cas9 Knockout Validation Workflow cluster_validation_steps gRNA_Design 1. gRNA Design (Targeting Kinase Y Exons) Transfection 2. Transfection (Cas9 & gRNA Plasmids) gRNA_Design->Transfection Selection 3. Single Cell Cloning & Selection Transfection->Selection Validation 4. Validation of Knockout Selection->Validation Phenotypic_Assay 5. Phenotypic Assays (WT vs. KO + Compound) Validation->Phenotypic_Assay PCR PCR & Sequencing Validation->PCR qPCR qPCR Validation->qPCR Western_Blot Western Blot Validation->Western_Blot

Caption: Experimental workflow for knockout validation.

cluster_logic Logical Framework for Target Validation Hypothesis Hypothesis: Naphthoxy-1 inhibits Kinase Y Prediction1 Prediction 1: Naphthoxy-1 reduces viability in WT cells but not in Kinase Y KO cells. Hypothesis->Prediction1 Prediction2 Prediction 2: Genetic knockout of Kinase Y phenocopies the effect of Naphthoxy-1 on downstream signaling. Hypothesis->Prediction2 Experiment1 Experiment: Cell Viability Assay Prediction1->Experiment1 Experiment2 Experiment: Western Blot Analysis Prediction2->Experiment2 Conclusion Conclusion: Naphthoxy-1's mechanism of action is through on-target inhibition of Kinase Y. Experiment1->Conclusion Experiment2->Conclusion

Caption: Logical relationships in the validation process.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Generation of Kinase Y Knockout Cell Lines via CRISPR/Cas9
  • Objective: To create a stable cancer cell line that does not express Kinase Y.

  • Methodology:

    • Guide RNA (gRNA) Design: Two gRNAs targeting early exons of the Kinase Y gene were designed using a public gRNA design tool to maximize knockout efficiency and minimize off-target effects.[1]

    • Vector Construction: The designed gRNA sequences were cloned into a Cas9 expression vector co-expressing a puromycin resistance gene.

    • Transfection: Wild-type cancer cells were transfected with the gRNA/Cas9-expressing plasmid using a lipid-based transfection reagent.

    • Selection: 48 hours post-transfection, cells were treated with puromycin to select for successfully transfected cells.

    • Single-Cell Cloning: The puromycin-resistant cell population was diluted to a single-cell suspension and plated in 96-well plates to isolate and expand individual clones.

    • Validation: Clonal populations were expanded and validated for Kinase Y knockout at the genomic, transcriptomic, and proteomic levels.

Molecular Validation of Kinase Y Knockout
  • Objective: To confirm the absence of Kinase Y at the DNA, mRNA, and protein levels.

  • Methodology:

    • Genomic DNA PCR and Sequencing: Genomic DNA was extracted from knockout clones. PCR was performed using primers flanking the gRNA target site. The PCR products were then subjected to Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.[2]

    • Quantitative PCR (qPCR): Total RNA was isolated from WT and knockout cells, and reverse transcribed into cDNA. qPCR was performed using primers specific for Kinase Y to quantify its mRNA levels, with GAPDH used as a housekeeping gene for normalization.[2]

    • Western Blot: Whole-cell lysates were prepared from WT and knockout cells. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a validated primary antibody against Kinase Y to confirm the absence of the protein.[3]

Cell Viability Assay
  • Objective: To determine the cytotoxic effect of Naphthoxy-1 and Inhibitor-Z on WT and Kinase Y KO cells.

  • Methodology:

    • Cell Seeding: WT and Kinase Y KO cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Compound Treatment: Cells were treated with a serial dilution of Naphthoxy-1 or Inhibitor-Z for 72 hours.

    • Viability Measurement: Cell viability was assessed using a resazurin-based assay, which measures metabolic activity. Fluorescence was read on a plate reader.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot for Target Engagement and Downstream Signaling
  • Objective: To assess the effect of Naphthoxy-1 on the phosphorylation of Kinase Y, its downstream substrate, and a marker of apoptosis.

  • Methodology:

    • Cell Treatment and Lysis: WT and Kinase Y KO cells were treated with Naphthoxy-1, Inhibitor-Z, or vehicle for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

    • Immunoblotting: Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against p-Kinase Y, total Kinase Y, p-Substrate Z, total Substrate Z, and cleaved Caspase-3. An antibody against GAPDH was used as a loading control.

    • Detection and Analysis: Blots were incubated with HRP-conjugated secondary antibodies, and signals were detected using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified using densitometry software.

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of Naphthoxy-1 in a preclinical animal model and confirm its on-target effect.

  • Methodology:

    • Cell Implantation: Immunocompromised mice were subcutaneously injected with either WT or Kinase Y KO cancer cells.

    • Tumor Growth and Grouping: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment groups.

    • Compound Administration: Mice were treated daily with vehicle, Naphthoxy-1, or Inhibitor-Z via oral gavage.

    • Tumor Measurement: Tumor volume was measured twice weekly with calipers.

    • Endpoint: The study was concluded when tumors in the vehicle-treated WT group reached the maximum allowed size. Tumors were then excised for further analysis.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of novel anticancer drug discovery, hydrazide derivatives have emerged as a promising class of compounds. This guide provides a detailed cross-validation of the in vitro and in vivo anticancer activities of 2-(1-Naphthyloxy)acetohydrazide against established chemotherapeutic agents, doxorubicin and paclitaxel. The objective is to offer researchers, scientists, and drug development professionals a comprehensive comparative analysis supported by experimental data to facilitate informed decisions in the pursuit of more effective and less toxic cancer therapies.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The antiproliferative effects of this compound were evaluated against human breast adenocarcinoma (MCF-7) and murine mammary carcinoma (4T1) cell lines. The half-maximal inhibitory concentration (IC50) values were determined and compared with those of doxorubicin and paclitaxel.

CompoundCell LineIC50 (µM)
This compound MCF-70.18[1]
4T1Not Explicitly Stated, but effective in vivo
Doxorubicin MCF-7~8.3 - 34.8[2][3]
4T10.14[4]
Paclitaxel MCF-7~0.005 - 18.6[5][6]
4T1~0.05 - 15.8[5][6]

Note: IC50 values can vary between studies due to different experimental conditions.

This compound demonstrates potent cytotoxicity against the MCF-7 cell line, with a significantly lower IC50 value compared to doxorubicin in some studies. Its efficacy against the highly metastatic 4T1 cell line is supported by the in vivo data.

In Vivo Antitumor Efficacy: Evidence from a Syngeneic Mouse Model

The in vivo anticancer potential of this compound was assessed in a 4T1 mammary carcinoma model in BALB/c mice. This model is known for its high tumorigenicity and ability to spontaneously metastasize, closely mimicking human breast cancer progression.

CompoundDosageTumor Growth InhibitionReference
This compound 1 mg/kg/day (i.p.)Significant hindrance of tumor growth after 3 weeks[1]
Doxorubicin 1.24 mg/kg (repeated doses)Arrested tumor progression[7][8]
Paclitaxel 10 mg/kg (once every 5 days, i.v.)Moderate and non-significant suppression of tumor growth[9]

Treatment with this compound at a low dose of 1 mg/kg/day significantly impeded tumor growth in the aggressive 4T1 tumor model[1]. This highlights its potential as a potent antitumor agent in a living system.

Unraveling the Mechanism of Action: Induction of Apoptosis

Preliminary mechanistic studies suggest that this compound induces apoptosis in cancer cells through a caspase- and mitochondrial-dependent pathway. An elevation in the Bax/Bcl-2 ratio and cleavage of caspase-3 were observed in treated MCF-7 cells, indicating the involvement of the intrinsic apoptotic pathway[1].

This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Bax/Bcl-2 ratio ↑ Bax/Bcl-2 ratio ↑ Mitochondrion->Bax/Bcl-2 ratio ↑ Cytochrome c release Cytochrome c release Bax/Bcl-2 ratio ↑->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Fig. 1: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Absorbance Reading Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with compounds Treat with compounds Incubate (24h)->Treat with compounds Incubate (48h) Incubate (48h) Treat with compounds->Incubate (48h) Add MTT solution Add MTT solution Incubate (48h)->Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate (2-4h)->Add solubilization solution (e.g., DMSO) Incubate (15 min) Incubate (15 min) Add solubilization solution (e.g., DMSO)->Incubate (15 min) Read absorbance at 570 nm Read absorbance at 570 nm Incubate (15 min)->Read absorbance at 570 nm cluster_0 Tumor Implantation cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Harvest 4T1 cells Harvest 4T1 cells Inject into mammary fat pad of BALB/c mice Inject into mammary fat pad of BALB/c mice Harvest 4T1 cells->Inject into mammary fat pad of BALB/c mice Tumor growth to palpable size Tumor growth to palpable size Inject into mammary fat pad of BALB/c mice->Tumor growth to palpable size Administer compounds (i.p.) Administer compounds (i.p.) Tumor growth to palpable size->Administer compounds (i.p.) Monitor tumor volume and body weight Monitor tumor volume and body weight Administer compounds (i.p.)->Monitor tumor volume and body weight Sacrifice mice Sacrifice mice Monitor tumor volume and body weight->Sacrifice mice Excise and weigh tumors Excise and weigh tumors Sacrifice mice->Excise and weigh tumors Histopathological analysis Histopathological analysis Excise and weigh tumors->Histopathological analysis

References

Benchmarking the antioxidant activity of 2-(1-Naphthyloxy)acetohydrazide against standard compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative benchmark of the potential antioxidant activity of 2-(1-Naphthyloxy)acetohydrazide against established standard antioxidant compounds. Due to the limited availability of direct experimental data for this compound in the public domain, this guide leverages data from structurally similar hydrazone and N-acylhydrazone derivatives to project its potential efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future in vitro and in vivo studies.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is commonly quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for standard antioxidant compounds and structurally related hydrazone derivatives.

Table 1: Antioxidant Activity (IC50) of Standard Compounds

Standard CompoundDPPH Assay (µM)ABTS Assay (µM)FRAP Assay (µM)
Ascorbic Acid 25 - 10050 - 150100 - 330[1]
Trolox 40 - 15030 - 10020 - 80
BHT (Butylated Hydroxytoluene) 100 - 500+80 - 300>500

Note: The IC50 values for standard compounds can vary significantly based on the specific experimental conditions, including solvent, pH, and reaction time. The values presented are a representative range from various studies.

Table 2: Antioxidant Activity (IC50) of Structurally Related Hydrazone Derivatives

Compound ClassDPPH Assay (µM)ABTS Assay (µM)Reference
Phenolic N-acylhydrazones10 - 200+5 - 150[2]
Hydrazone-Thiazole Polyphenolics5 - 502 - 30[3]
Oxopropanylindole Hydrazones30 - 100+N/A[4]
Coumarin N-acylhydrazones15 - >10010 - 80[5]

Note: This table provides a general range of reported antioxidant activities for hydrazone derivatives to infer the potential of this compound. Direct testing is required for conclusive results.

Experimental Protocols for Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. The following are detailed protocols for three widely used antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Sample Preparation: Prepare a stock solution of the test compound and standard antioxidants in methanol. From the stock solutions, prepare a series of dilutions.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test compound or standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]

  • Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and standard in the appropriate solvent.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the test compound or standard to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • Test compound

  • Standard (Ferrous sulfate or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11][12]

  • Sample and Standard Preparation: Prepare a stock solution and serial dilutions of the test compound and a ferrous sulfate standard.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.[12]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The antioxidant capacity of the sample is expressed as ferrous ion equivalents (µM Fe²⁺).

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for determining the antioxidant activity of a test compound using common in vitro assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagent Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP) mix Mix Reagents with Test Compound/Standard prep_reagent->mix prep_sample Prepare Test Compound and Standard Dilutions prep_sample->mix incubate Incubate under Controlled Conditions mix->incubate measure Measure Absorbance (Spectrophotometry) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate compare Compare with Standard Compounds calculate->compare

Caption: Generalized workflow for in vitro antioxidant activity assessment.

Nrf2 Signaling Pathway in Oxidative Stress Response

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways involved in the antioxidant defense system. The Keap1-Nrf2 pathway is a critical regulator of endogenous antioxidant responses.[13][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS/RNS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates Nrf2_nuc Nrf2 Keap1->Nrf2_nuc Nrf2 Dissociates and Translocates to Nucleus Nrf2 Nrf2 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation (Basal State) Cul3->Nrf2 Ubiquitination Antioxidant Antioxidant Compound (e.g., this compound) Antioxidant->Keap1 Modulates Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Maf->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes Transcription Enzymes Antioxidant Enzymes Genes->Enzymes Translation Enzymes->ROS Neutralization

Caption: The Keap1-Nrf2 signaling pathway in cellular antioxidant response.

References

A Head-to-Head Comparison of 2-(1-Naphthyloxy)acetohydrazide and Other Naphthalene-Based Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold is a cornerstone in medicinal chemistry, lending its rigid, bicyclic aromatic structure to a diverse array of therapeutic agents. Among the numerous derivatives, hydrazides and hydrazones have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of 2-(1-Naphthyloxy)acetohydrazide against other naphthalene-based compounds, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The data presented is a synthesis of findings from various studies, offering a comparative perspective on their potential therapeutic applications.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data on the biological activities of various naphthalene-based compounds. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Anti-inflammatory Activity of Naphthalene-Based Hydrazide Derivatives

CompoundStructureAssayDose% Inhibition of EdemaReference Compound% Inhibition by Reference
N'-(2-nitrobenzylidene)-2-(naphthalen-1-yl)acetohydrazideDerivative of Naphthalene-1-acetic acidCarrageenan-induced rat paw edema50 mg/kg37.29%Diclofenac Sodium38.85%
N'-(3-nitrobenzylidene)-2-(naphthalen-1-yl)acetohydrazideDerivative of Naphthalene-1-acetic acidCarrageenan-induced rat paw edema50 mg/kg34.17%Diclofenac Sodium38.85%
N'-(4-chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazideA phenoxyphenyl acetohydrazide derivative for comparisonCarrageenan-induced rat paw edemaNot Specified32-58%Diclofenac35-74%[1][2]

Table 2: Antimicrobial Activity of Naphthalene Derivatives

CompoundMicroorganismMIC (μg/mL)Reference CompoundMIC (μg/mL) of Reference
Naphtho[2,1-b]furan-2-carbohydrazide derivative (7a)Pseudomonas aeruginosa>100Chloramphenicol0.22
Naphtho[2,1-b]furan-2-carbohydrazide derivative (7a)Staphylococcus aureus50Chloramphenicol0.19
Naphtho[2,1-b]furan-2-carbohydrazide derivative (7b)Pseudomonas aeruginosa50Chloramphenicol0.22
Naphtho[2,1-b]furan-2-carbohydrazide derivative (7b)Staphylococcus aureus50Chloramphenicol0.19

Table 3: Anticancer Activity of Naphthalene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
NaphthazarinSW480 (colorectal cancer)~5Not specifiedNot specified[3]
1,4-Naphthoquinone derivative (11)HepG2 (liver cancer)0.15DoxorubicinNot specified[4]
1,4-Naphthoquinone derivative (11)A549 (lung cancer)1.55DoxorubicinNot specified[4]
Aminobenzylnaphthol derivative (MMZ-140C)BxPC-3 (pancreatic cancer)30.155-Fluorouracil38.99[5]
Naphthyl pyrazole analogue (5b)MDA-MB-231 (breast cancer)27.76 (µg/ml)CiprofloxacinNot specified[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparative data.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used in vivo assay assesses the anti-inflammatory potential of a compound.

  • Animal Model: Wistar albino rats of either sex (150-200g) are used. The animals are fasted overnight with free access to water.

  • Compound Administration: The test compounds and the standard drug (e.g., Diclofenac Sodium) are administered orally or intraperitoneally at a specified dose (e.g., 20 or 50 mg/kg body weight). The control group receives the vehicle only.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for a few hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Naphthalene-based compounds exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.

Apoptosis Induction via the Bcl-2/Bax Signaling Pathway

Several naphthalene derivatives, including naphthazarin, have been shown to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins.[3] This intrinsic apoptotic pathway is a critical target in cancer therapy.

Bcl2_Bax_Pathway Naphthalene_Derivative Naphthalene Derivative (e.g., Naphthazarin) Bcl2 Bcl-2 (Anti-apoptotic) Naphthalene_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Naphthalene_Derivative->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes STAT3_Pathway cluster_nucleus Growth_Factor_Receptor Growth Factor Receptor STAT3_inactive STAT3 (inactive) Growth_Factor_Receptor->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL, Survivin) STAT3_dimer->Target_Genes Binds to DNA Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival Naphthalene_Derivative Naphthalene-Based STAT3 Inhibitor Naphthalene_Derivative->STAT3_active Inhibits phosphorylation Naphthalene_Derivative->STAT3_dimer Inhibits dimerization Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., 1-Naphthol, Ethyl Chloroacetate) Esterification Esterification Starting_Materials->Esterification Hydrazinolysis Hydrazinolysis (with Hydrazine Hydrate) Esterification->Hydrazinolysis Target_Compound This compound Hydrazinolysis->Target_Compound Characterization Structural Characterization (NMR, IR, Mass Spec) Target_Compound->Characterization Anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Characterization->Antimicrobial Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Data_Analysis Data Analysis & SAR Studies Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Anticancer->Data_Analysis

References

Independent verification of the reported biological activities of 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the biological activities of naphthalimide hydrazide derivatives against multidrug-resistant bacteria, providing researchers with independently verifiable data and detailed experimental protocols.

The emergence of multidrug-resistant bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), poses a significant threat to global health. This has spurred research into novel antimicrobial agents. While direct independent verification of the biological activities of 2-(1-Naphthyloxy)acetohydrazide is not extensively documented in publicly available literature, a closely related class of compounds, naphthalimide hydrazide derivatives, has been the subject of detailed investigation. This guide provides a comparative analysis of the reported antibacterial activity of these derivatives, with a focus on independently verifiable data and methodologies to assist researchers in the field of drug development.

One notable study synthesized a series of naphthalimide hydrazide derivatives and evaluated their efficacy against a panel of bacterial pathogens. Among the synthesized compounds, several, including 5b, 5c, 5d, and 5e, demonstrated potent antibacterial activity against carbapenem-resistant A. baumannii BAA 1605, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1 μg/mL.[1][2] These compounds were also found to be active against numerous clinical isolates of multidrug-resistant A. baumannii and exhibited low toxicity to mammalian Vero cells, indicating a high selectivity index.[1][2]

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of the lead naphthalimide hydrazide derivative, compound 5d, was compared with other synthesized derivatives and standard-of-care antibiotics against carbapenem-resistant Acinetobacter baumannii BAA 1605 and several multidrug-resistant clinical isolates.

Compound/AntibioticTarget OrganismMIC (μg/mL)
Naphthalimide Hydrazide 5d Carbapenem-resistant A. baumannii BAA 1605 0.5 - 1
Multidrug-resistant A. baumannii (Clinical Isolates) 0.5 - 4
Naphthalimide Hydrazide 5bCarbapenem-resistant A. baumannii BAA 16050.5 - 1
Naphthalimide Hydrazide 5cCarbapenem-resistant A. baumannii BAA 16050.5 - 1
Naphthalimide Hydrazide 5eCarbapenem-resistant A. baumannii BAA 16050.5 - 1
MeropenemMultidrug-resistant A. baumannii (Clinical Isolates)>128
LevofloxacinMultidrug-resistant A. baumannii (Clinical Isolates)>128
MinocyclineMultidrug-resistant A. baumannii (Clinical Isolates)2 - >128
Polymyxin BMultidrug-resistant A. baumannii (Clinical Isolates)0.5 - 2

Synergistic Antibacterial Effects

Further studies revealed that compound 5d exhibits a synergistic effect when used in combination with several FDA-approved antibiotics.[1][2] This is a crucial finding as combination therapy can enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity.

Compound 5d in Combination with:Effect against Carbapenem-resistant A. baumannii
AmikacinSynergistic
TobramycinSynergistic
Polymyxin BSynergistic

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial agents, based on standard broth microdilution methods.[3][4][5][6]

1. Preparation of Bacterial Inoculum:

  • A fresh culture of the bacterial strain (e.g., A. baumannii) is grown on an appropriate agar medium for 18-24 hours.

  • Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., naphthalimide hydrazide 5d) is prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • A growth control well (containing bacteria and broth but no antimicrobial agent) and a sterility control well (containing only broth) are included.

  • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental process and the observed synergistic interactions, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture (18-24h) B Prepare 0.5 McFarland Standard Suspension A->B C Dilute to 5x10^5 CFU/mL in CAMHB B->C E Inoculate Wells with Bacterial Suspension C->E D Prepare Serial Dilutions of Test Compound in 96-Well Plate D->E F Incubate at 35°C for 16-20h E->F G Read MIC (Lowest concentration with no visible growth) F->G

Experimental workflow for the broth microdilution MIC assay.

Synergy_Diagram Compound_5d Naphthalimide Hydrazide 5d Effect Synergistic Antibacterial Effect Compound_5d->Effect Amikacin Amikacin Amikacin->Effect Tobramycin Tobramycin Tobramycin->Effect Polymyxin_B Polymyxin B Polymyxin_B->Effect Bacterium A. baumannii Effect->Bacterium Inhibition

Synergistic interaction of Compound 5d with other antibiotics.

References

Comparative Analysis of Molecular Docking Scores: 2-(1-Naphthyloxy)acetohydrazide and Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-silico analysis of 2-(1-Naphthyloxy)acetohydrazide's potential as an enzyme inhibitor remains to be publicly documented. Extensive searches of scientific literature did not yield specific molecular docking scores for this compound against any enzyme target. However, to provide a valuable comparative framework for researchers, this guide presents the docking scores of known inhibitors for two enzymes, Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2), which are frequently targeted by compounds with similar structural motifs.

Derivatives of acetohydrazide and compounds containing naphthyl groups have shown inhibitory activity against various enzymes, making AChE and COX-2 plausible targets for this compound. This guide offers a baseline for future in-silico studies by summarizing the reported docking affinities of established inhibitors against these enzymes.

Comparative Docking Scores of Known Enzyme Inhibitors

The following tables summarize the molecular docking scores of well-characterized inhibitors for Acetylcholinesterase and Cyclooxygenase-2, as reported in various scientific publications. These values, presented in kcal/mol, represent the binding affinity of the ligand to the enzyme's active site, with more negative values indicating a stronger interaction.

Acetylcholinesterase (AChE) Inhibitors
Known InhibitorPDB ID of AChEDocking Score (kcal/mol)
Donepezil4EY7-10.8
DonepezilNot Specified-12.3
Donepezil1EVENot Specified (Used as reference)
GalantamineNot SpecifiedNot Specified (Used as reference)
RivastigmineNot SpecifiedNot Specified (Used as reference)
Cyclooxygenase-2 (COX-2) Inhibitors
Known InhibitorPDB ID of COX-2Docking Score (kcal/mol)
Celecoxib5IKT-11.5
CelecoxibNot Specified-12.882
Celecoxib3LN1-12.2
RofecoxibNot Specified-9.357
RofecoxibNot Specified-10.23
Valdecoxib5IKT-9.5
NaproxenNot Specified-8.4

Experimental Protocols for Molecular Docking

The methodologies employed to obtain the docking scores listed above are crucial for the interpretation and comparison of the results. The following sections detail the typical experimental workflows for molecular docking studies targeting AChE and COX-2.

General Molecular Docking Workflow

A typical molecular docking protocol involves the preparation of the protein and ligand, the docking simulation itself, and the analysis of the results.

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) Protein_Prep Protein Preparation PDB->Protein_Prep Remove water, co-factors Ligand Ligand Structure Preparation Ligand_Prep Ligand Preparation Ligand->Ligand_Prep Energy Minimization Grid Grid Box Generation Protein_Prep->Grid Dock Molecular Docking Ligand_Prep->Dock Grid->Dock Scoring Scoring & Ranking Dock->Scoring Pose Pose Visualization & Interaction Analysis Scoring->Pose G Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Inhibitor Inhibitor (e.g., this compound) Inhibitor->Enzyme Binds to active site

Safety Operating Guide

Prudent Disposal of 2-(1-Naphthyloxy)acetohydrazide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(1-Naphthyloxy)acetohydrazide, a compound requiring careful management due to the inherent hazards associated with its hydrazide functional group.

I. Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[3]

  • Collection: Place the contained material into a suitable, clearly labeled, and closed container for hazardous waste.[3][4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.

III. Disposal Procedure for Unused this compound

Direct disposal of this compound into drains or regular trash is strictly prohibited due to its potential environmental toxicity.[3][5] The recommended method of disposal is through a licensed chemical waste management facility.

Step-by-Step Disposal Protocol:

  • Segregation and Labeling:

    • Isolate the waste this compound from other laboratory waste streams to prevent inadvertent reactions.

    • Clearly label the waste container with the full chemical name: "Waste this compound".

  • Containerization:

    • Use a chemically resistant, leak-proof container for storage of the waste.

    • Ensure the container is tightly sealed to prevent the release of vapors.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the storage area cool and dry.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all necessary information regarding the waste, including its chemical name and any known hazards.

IV. Chemical Treatment (for specialized facilities)

In facilities equipped for chemical treatment of hazardous waste, oxidation is a common method for degrading hydrazine compounds.[2][6] This process should only be performed by trained personnel in a controlled environment.

Oxidation using Sodium Hypochlorite:

  • Dilution: Prepare a dilute aqueous solution of the this compound waste. Disposal procedures should be carried out in dilute solutions.[6]

  • Reaction: Slowly add a solution of sodium hypochlorite (bleach) to the diluted waste solution with constant stirring. The reaction can be exothermic, so the addition should be gradual.

  • Neutralization and Verification: After the reaction is complete, neutralize the resulting solution and verify the absence of the original compound before any further disposal steps are taken, in accordance with local regulations.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: Have this compound Waste assess Assess Hazards & Don PPE start->assess spill Spill Occurs? assess->spill manage_spill Manage Spill: 1. Evacuate & Ventilate 2. Contain 3. Collect 4. Decontaminate spill->manage_spill Yes no_spill No Spill spill->no_spill No segregate Segregate & Label Waste manage_spill->segregate no_spill->segregate containerize Containerize in a Sealed, Resistant Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific guidelines and local regulations.[6]

References

Personal protective equipment for handling 2-(1-Naphthyloxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(1-Naphthyloxy)acetohydrazide is readily available in public domains. Therefore, this guidance is based on the safety profiles of structurally related compounds, including aromatic hydrazides, hydrazine derivatives, and naphthol compounds. It is imperative to treat this compound as a potentially hazardous substance and to exercise extreme caution during its handling, storage, and disposal.

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate potential risks and ensure a safe working environment.

Hazard Assessment and Engineering Controls

Based on data from related hydrazide and aromatic compounds, this compound should be presumed to be hazardous. Potential hazards include but are not limited to:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: May cause serious skin and eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

  • Carcinogenicity: Some hydrazine derivatives are suspected of causing cancer.[2][5]

Engineering Controls are the primary line of defense to minimize exposure:

  • Chemical Fume Hood: All work involving the handling of solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Ventilation: The laboratory should be equipped with adequate general ventilation.

  • Designated Area: The work area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel only.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in good working order.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the compound.[8]
Eyes/Face Safety goggles and face shieldWear chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[7][9]
Body Laboratory coatA flame-resistant lab coat should be worn and kept buttoned.
Respiratory Respirator (if necessary)A NIOSH-approved respirator with an appropriate cartridge may be necessary for certain operations, such as cleaning up large spills or when engineering controls are not sufficient. Use of a respirator requires a formal respiratory protection program.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood Step 1 prep_weigh Weigh Compound Carefully (avoid dust generation) prep_fume_hood->prep_weigh Step 2 prep_dissolve Dissolve in Suitable Solvent prep_weigh->prep_dissolve Step 3 exp_reaction Perform Reaction/ Procedure prep_dissolve->exp_reaction Step 4 cleanup_decontaminate Decontaminate Glassware and Surfaces exp_reaction->cleanup_decontaminate Step 5 cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste Step 6 cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose Step 7 cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe Step 8 cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Step 9

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Naphthyloxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1-Naphthyloxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.